2,6-Bis(chloromethyl)naphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMXQRIMZYOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)C=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547072 | |
| Record name | 2,6-Bis(chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93036-77-2 | |
| Record name | 2,6-Bis(chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2,6-bis(chloromethyl)naphthalene, a valuable bifunctional building block in the synthesis of advanced polymers and pharmaceutical intermediates. The document details two primary synthetic pathways: a highly selective multi-step synthesis commencing from 2,6-dimethylnaphthalene and a more direct, albeit less selective, chloromethylation of naphthalene. This guide is intended to furnish researchers and professionals in drug development and materials science with detailed experimental protocols, comparative data, and a clear visualization of the chemical transformations involved.
Executive Summary
This compound is a key reagent sought for its ability to introduce the 2,6-disubstituted naphthalene moiety into larger molecular frameworks. Its synthesis can be approached via two distinct strategies. The more elegant and selective method involves a four-step sequence starting with the oxidation of 2,6-dimethylnaphthalene, followed by esterification, reduction, and a final chlorination. This pathway offers superior control over the final product's regiochemistry. A more direct, but less precise, alternative is the direct bis-chloromethylation of naphthalene, which, while simpler in execution, yields a mixture of isomers requiring subsequent separation. This guide will elaborate on both methodologies, providing the necessary data and procedural details to enable their replication and adaptation in a laboratory setting.
Selective Multi-Step Synthesis of this compound
This synthetic route is the preferred method for obtaining high-purity this compound. It involves a sequence of four distinct chemical transformations, each optimized to ensure high yield and selectivity.
Step 1: Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid
The initial step involves the oxidation of the methyl groups of 2,6-dimethylnaphthalene to carboxylic acids. This transformation is typically achieved through liquid-phase oxidation using a catalyst system composed of cobalt and manganese salts in the presence of a bromine source.
Experimental Protocol:
A continuous process for the liquid-phase oxidation of 2,6-dimethylnaphthalene can be performed by feeding the starting material, a molecular oxygen-containing gas (e.g., air), a solvent such as acetic acid, and a catalyst system into a reaction zone. The catalyst system typically comprises cobalt and manganese components with an atomic ratio of manganese to cobalt ranging from approximately 5:1 to 0.3:1. The total concentration of cobalt and manganese should be at least 0.40 weight percent based on the solvent. The reaction is maintained at a temperature of 188°C to 216°C (370°F to 420°F) under sufficient pressure to keep the acetic acid in the liquid phase. These conditions facilitate the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid.[1]
| Parameter | Value |
| Starting Material | 2,6-Dimethylnaphthalene |
| Oxidant | Molecular Oxygen (Air) |
| Solvent | Acetic Acid |
| Catalyst | Cobalt and Manganese salts, Bromine source |
| Mn:Co Atomic Ratio | ~5:1 to 0.3:1 |
| Temperature | 188 - 216 °C |
| Pressure | Sufficient to maintain liquid phase |
Step 2: Esterification of 2,6-Naphthalenedicarboxylic Acid to Dimethyl 2,6-Naphthalenedicarboxylate
The resulting dicarboxylic acid is then converted to its more soluble dimethyl ester derivative. This is a standard esterification reaction using methanol in the presence of a suitable catalyst.
Experimental Protocol:
A slurry of 2,6-naphthalenedicarboxylic acid and methanol, along with a suitable solvent such as trimethyl trimellitate and a catalyst, is continuously fed into an agitated reactor. The esterification is carried out under heat and pressure, with the continuous removal of water and unreacted methanol. This process can achieve a yield of dimethyl 2,6-naphthalenedicarboxylate of 90% or more.[2]
| Parameter | Value |
| Starting Material | 2,6-Naphthalenedicarboxylic Acid |
| Reagent | Methanol |
| Solvent | Trimethyl Trimellitate |
| Catalyst | Mineral acid or metal oxide/salt |
| Yield | ≥ 90% |
Step 3: Reduction of Dimethyl 2,6-Naphthalenedicarboxylate to 2,6-Bis(hydroxymethyl)naphthalene
The diester is subsequently reduced to the corresponding diol, 2,6-bis(hydroxymethyl)naphthalene. This reduction can be effectively carried out using a strong reducing agent like lithium aluminum hydride.
Experimental Protocol:
Dimethyl 2,6-naphthalenedicarboxylate is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched, and the product is extracted to yield 2,6-bis(hydroxymethyl)naphthalene.
| Parameter | Value |
| Starting Material | Dimethyl 2,6-Naphthalenedicarboxylate |
| Reducing Agent | Lithium Aluminum Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
Step 4: Chlorination of 2,6-Bis(hydroxymethyl)naphthalene to this compound
The final step is the conversion of the diol to the desired dichloromethyl compound using a chlorinating agent such as thionyl chloride.
Experimental Protocol:
To a solution of 2,6-bis(hydroxymethyl)naphthalene in an inert solvent like dichloromethane, thionyl chloride is added dropwise at a controlled temperature, typically 0-5 °C. A catalytic amount of N,N-dimethylformamide (DMF) is also added. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of petroleum ether and ethyl acetate, to afford this compound as a white solid with a yield of approximately 93.5% and a purity of 99.1%.
| Parameter | Value |
| Starting Material | 2,6-Bis(hydroxymethyl)naphthalene |
| Chlorinating Agent | Thionyl Chloride |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C to Room Temperature |
| Yield | ~93.5% |
| Purity | ~99.1% |
Direct Chloromethylation of Naphthalene
An alternative, though less selective, approach to bis(chloromethyl)naphthalenes is the direct chloromethylation of naphthalene. This method typically results in a mixture of isomers, including the desired 2,6-isomer, as well as 1,4- and 1,5-isomers.
Experimental Protocol:
In a suitable reactor, 1.80 moles of purified naphthalene, 3.96 moles of 92% paraformaldehyde, and methylcyclohexane are charged and heated to 80°C with stirring. A mixture of 80% sulfuric acid and a phase transfer catalyst is then added dropwise over 2 hours while continuously bubbling hydrogen chloride gas through the mixture. The reaction is maintained at 80°C for an additional 8 hours. Gas chromatography analysis of the reaction product shows a naphthalene conversion rate of 100% and a total yield of bis(chloromethyl)naphthalene of 71.2%. The isomer ratio in the product is approximately 55.3% 1,4-isomer and 44.7% 1,5-isomer, with the 2,6-isomer being a minor component.[3]
| Parameter | Value |
| Starting Material | Naphthalene |
| Reagents | Paraformaldehyde, Sulfuric Acid, Hydrogen Chloride |
| Solvent | Methylcyclohexane |
| Catalyst | Phase Transfer Catalyst |
| Temperature | 80 °C |
| Reaction Time | 10 hours |
| Naphthalene Conversion | 100% |
| Bis(chloromethyl)naphthalene Yield | 71.2% |
| Isomer Distribution | Mixture of 1,4-, 1,5-, and other isomers |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the selective multi-step synthesis and the direct chloromethylation of naphthalene.
Caption: Selective multi-step synthesis of this compound.
Caption: Direct chloromethylation of naphthalene leading to an isomeric mixture.
Conclusion
The synthesis of this compound can be accomplished through two primary routes. For applications requiring high purity and specific regiochemistry, the multi-step synthesis starting from 2,6-dimethylnaphthalene is unequivocally the superior method, despite its length. The direct chloromethylation of naphthalene offers a more straightforward, one-pot approach but at the significant cost of selectivity, necessitating challenging purification procedures to isolate the desired 2,6-isomer. The choice of synthetic route will ultimately depend on the specific requirements of the end-user, balancing factors of purity, yield, and process complexity. This guide has provided the detailed experimental conditions and comparative data to assist researchers in making an informed decision for their synthetic endeavors.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,6-bis(chloromethyl)naphthalene. This bifunctional naphthalene derivative serves as a valuable building block in polymer chemistry and organic synthesis. Due to the limited availability of public domain experimental spectra, this guide combines theoretical predictions, data from analogous compounds, and a detailed experimental protocol derived from patent literature.
Chemical Identity and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[1][2][3][4] Its structure features a naphthalene core substituted with two chloromethyl groups at the 2 and 6 positions. This symmetrical substitution pattern influences its reactivity and spectroscopic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2][3][4] |
| Molecular Weight | 225.11 g/mol | [1] |
| CAS Number | 93036-77-2 | [2][3] |
| Appearance | Solid | [2] |
| Exact Mass | 224.0159557 Da | [1][3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | d | 2H | H-4, H-8 |
| ~ 7.6-7.7 | s | 2H | H-1, H-5 |
| ~ 7.4-7.5 | d | 2H | H-3, H-7 |
| ~ 4.8 | s | 4H | -CH₂Cl |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 134-136 | C-2, C-6 |
| ~ 132-134 | C-4a, C-8a |
| ~ 128-130 | C-4, C-8 |
| ~ 127-129 | C-1, C-5 |
| ~ 126-128 | C-3, C-7 |
| ~ 46-48 | -CH₂Cl |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic naphthalene core and the chloromethyl groups. For comparative purposes, the IR data for the isomeric 1,5-bis(chloromethyl)naphthalene is available and would show similar, though not identical, absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1270-1250 | Strong | CH₂ wag (-CH₂Cl) |
| 850-800 | Strong | C-H bend (out-of-plane, indicative of 2,6-disubstitution) |
| 700-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z Ratio | Fragment | Notes |
| 224/226/228 | [M]⁺ | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
| 189/191 | [M-Cl]⁺ | Loss of one chlorine atom. |
| 154 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation. |
Experimental Protocol: Synthesis of Bis(chloromethyl)naphthalene
The following is a generalized experimental protocol for the synthesis of bis(chloromethyl)naphthalene, adapted from patent literature describing the chloromethylation of naphthalene.[5] This procedure can be optimized to favor the formation of the 2,6-isomer.
Materials:
-
Naphthalene
-
Paraformaldehyde
-
80% Sulfuric Acid
-
Hydrogen Chloride gas
-
Inert Organic Solvent (e.g., Methylcyclohexane)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)
Procedure:
-
In a jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, charge purified naphthalene and an inert organic solvent.
-
Heat the mixture to the reaction temperature (e.g., 80°C) with stirring.
-
In a separate vessel, prepare a mixture of 80% sulfuric acid and the phase transfer catalyst.
-
Add the paraformaldehyde to the naphthalene solution.
-
Slowly add the sulfuric acid/catalyst mixture to the reaction flask over a period of several hours while continuously bubbling hydrogen chloride gas through the solution.
-
Maintain the reaction temperature and continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be cooled and washed with water to remove acids and unreacted formaldehyde.
-
The organic layer is then separated, dried, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by recrystallization or chromatography to isolate the desired this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of bis(chloromethyl)naphthalene.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | C12H10Cl2 | CID 13700118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting point and solubility of 2,6-bis(chloromethyl)naphthalene. Due to the limited specific experimental data for this particular isomer, this guide also includes information on related isomers and outlines general experimental protocols for determining these crucial physicochemical properties.
Physicochemical Data of Bis(chloromethyl)naphthalene Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₂H₁₀Cl₂ | ~225.11 | Data not available | Insoluble in water; likely soluble in non-polar organic solvents. |
| 1,4-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | ~225.11 | 121-123 | Data not available |
| 1,5-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | ~225.11 | 130-140 | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the melting point and solubility of this compound are not available. However, standard methodologies for organic compounds can be applied.
1. Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[1][2][3][4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1][2][3][4]
-
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, purify by recrystallization.
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[5]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube in the heating block of the melting point apparatus.[1][5]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on isomer data).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point of the sample.[1][2]
-
For accuracy, repeat the determination at least twice and calculate the average.
-
2. Solubility Determination (Isothermal Saturation Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[6]
-
Apparatus: Vials with screw caps, constant temperature shaker or water bath, analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent (e.g., ethanol, acetone, toluene) to each vial.
-
Seal the vials and place them in a constant temperature shaker or water bath.
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
Once equilibrium is achieved, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-warmed pipette and filter it immediately using a syringe filter to remove any undissolved solid.[6]
-
Dilute the filtered solution to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve).
-
Calculate the original solubility in terms of g/L or mol/L.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.
As no specific signaling pathways involving this compound were identified in the literature, a corresponding diagram has not been included. This compound is primarily utilized as a chemical intermediate in synthesis.
References
An In-depth Technical Guide to the Safety and Handling of 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,6-bis(chloromethyl)naphthalene, a chemical intermediate used in the synthesis of high-performance polymers and other advanced materials.[1][2] Given its hazardous properties, a thorough understanding of safe handling practices, potential risks, and emergency procedures is crucial for all personnel working with this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[2][3][4] Its structure consists of a naphthalene core with two chloromethyl substituents at the 2 and 6 positions. Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 93036-77-2 | [2][3] |
| Molecular Formula | C₁₂H₁₀Cl₂ | [2][3][4] |
| Molecular Weight | 225.11 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| LogP | 4.31740 | |
| Exact Mass | 224.0159557 Da | [4] |
Hazard Identification and Toxicology
GHS Hazard Classifications for Related Compounds (e.g., 2-(Chloromethyl)naphthalene):
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | 1 | H314 | Causes serious eye damage.[3] |
It is also classified as harmful if swallowed.[5] A closely related compound, 2,6-bis(bromomethyl)naphthalene, has been shown to have DNA crosslinking activity and high microbial mutagenicity, suggesting that this compound may also possess mutagenic properties.[6]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when working with this compound.
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Chloromethylation of Naphthalene
A common method for the synthesis of bis(chloromethyl)naphthalenes is through the chloromethylation of naphthalene. The following is a general procedure adapted from a patented method for a similar compound.
Materials:
-
Naphthalene
-
Paraformaldehyde
-
Methylcyclohexane
-
80% Sulfuric acid
-
Phase-transfer catalyst (e.g., cetylpyridinium chloride)
-
Hydrogen chloride gas
Procedure:
-
Charge a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with purified naphthalene, paraformaldehyde, and methylcyclohexane.
-
Heat the mixture to 80°C with stirring.
-
Prepare a mixture of 80% sulfuric acid and the phase-transfer catalyst.
-
Add the acid-catalyst mixture to the dropping funnel.
-
Continuously blow hydrogen chloride gas through the reaction mixture.
-
Slowly drip the acid-catalyst mixture into the flask over 2 hours, maintaining the reaction temperature at 80°C.
-
After the addition is complete, allow the reaction to proceed at 80°C for an additional 8 hours.
-
Monitor the reaction progress using gas chromatography.
Purification
After the reaction, the product can be purified through the following steps.
Procedure:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting crystals.
-
Wash the crystals with water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent such as methanol to obtain purified bis(chloromethyl)naphthalene.
Analytical Methods
The structure and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the methylene protons of the chloromethyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-H bonds of the aromatic ring and the CH₂Cl groups would be expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for assessing the purity of the compound and identifying any byproducts from the synthesis. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate with significant hazardous properties. A comprehensive understanding and strict adherence to the safety and handling procedures outlined in this guide are essential for minimizing risks and ensuring a safe working environment for all laboratory personnel. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that all necessary safety measures are in place.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Bis(chloromethyl)naphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that serves as a versatile bifunctional monomer and a key intermediate in the synthesis of advanced polymers. Its rigid naphthalene core and reactive chloromethyl groups at the 2 and 6 positions make it a valuable building block for high-performance materials, including polyethers, polyesters, and polyimides. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and significant applications of this compound, with a focus on its role in polymer chemistry. Detailed experimental protocols for its synthesis and subsequent polymerization are presented, alongside a structured summary of its quantitative data.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[1][2] Its chemical structure consists of a naphthalene ring substituted with two chloromethyl groups. The symmetrical substitution at the 2 and 6 positions imparts a degree of linearity to the molecules, which is advantageous in the formation of ordered polymer structures. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 93036-77-2 | [2] |
| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2] |
| Molecular Weight | 225.11 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| XLogP3 | 4.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 224.0159557 Da | [3] |
| Complexity | 161 | [3][4] |
Synthesis of this compound
The most common and direct route to this compound is through the free-radical chlorination of 2,6-dimethylnaphthalene. This reaction typically involves the use of a chlorinating agent, such as chlorine gas, and is initiated by UV light or a radical initiator.
Experimental Protocol: Free-Radical Chlorination of 2,6-Dimethylnaphthalene
Materials:
-
2,6-Dimethylnaphthalene
-
Chlorine gas (Cl₂)
-
An inert solvent (e.g., carbon tetrachloride or chlorobenzene)
-
UV lamp or a radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Nitrogen or argon gas for inert atmosphere
-
Apparatus for gas introduction and scrubbing of excess chlorine
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification setup (e.g., recrystallization apparatus)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve 2,6-dimethylnaphthalene in an appropriate inert solvent.
-
Purge the system with an inert gas (nitrogen or argon) to remove oxygen.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator like AIBN.
-
While stirring vigorously, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within a specific range, often between 50-80°C, to favor the formation of the bis(chloromethyl) derivative and minimize side reactions.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically continued until the desired degree of conversion is achieved.
-
Upon completion, stop the flow of chlorine gas and purge the system with an inert gas to remove any unreacted chlorine.
-
The reaction mixture is then cooled to room temperature, which may cause the product to precipitate.
-
The crude product can be isolated by filtration.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) to yield pure this compound.
Applications in Polymer Synthesis
The primary application of this compound is as a monomer in the synthesis of high-performance polymers. The two reactive chloromethyl groups allow it to react with various nucleophilic co-monomers, such as bisphenols, diols, and diamines, to form a variety of polymers with desirable thermal and mechanical properties.
Synthesis of Aromatic Polyethers via Williamson Ether Synthesis
A prominent application of this compound is in the synthesis of aromatic polyethers through a Williamson ether synthesis-based polycondensation reaction with bisphenols.
Experimental Protocol: Polycondensation with Bisphenol A
Materials:
-
This compound
-
Bisphenol A (4,4'-(propane-2,2-diyl)diphenol)
-
A strong base (e.g., sodium hydroxide or potassium carbonate)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide), if necessary
-
Inert gas (nitrogen or argon)
-
Standard polymerization glassware
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas, dissolve Bisphenol A in the polar aprotic solvent.
-
Add a stoichiometric amount of the strong base to deprotonate the phenolic hydroxyl groups, forming the bisphenoxide nucleophile. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
-
To this solution, add a solution of this compound in the same solvent, often dropwise, to control the initial reaction rate. A phase-transfer catalyst may be added at this stage to facilitate the reaction between the two phases if a two-phase system is used.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150°C to promote the polycondensation reaction.
-
The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
After the desired molecular weight is achieved, the reaction is terminated.
-
The resulting polymer is typically isolated by precipitation in a non-solvent, such as methanol or water.
-
The precipitated polymer is then filtered, washed thoroughly to remove any unreacted monomers and salts, and dried under vacuum.
Experimental and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced polymers. Its preparation from 2,6-dimethylnaphthalene via free-radical chlorination is a key synthetic step. The resulting bifunctional molecule can be readily polymerized with a variety of co-monomers to produce high-performance materials with enhanced thermal and mechanical stability. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and scientists in the fields of polymer chemistry and materials science in their exploration and utilization of this versatile compound. Further research into novel polymer architectures and applications based on this compound is warranted and holds significant promise for the development of next-generation materials.
References
The Genesis of a Polymer Precursor: A Technical Guide to 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that has garnered significant interest not as a therapeutic agent itself, but as a crucial building block in the synthesis of advanced polymers and functional materials. Its rigid naphthalene core and two reactive chloromethyl groups make it an ideal monomer for creating polymers with unique optical and electronic properties. This technical guide delves into the discovery, history, synthesis, and characterization of this compound, providing a comprehensive resource for professionals in chemistry and materials science.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in seminal, standalone publications, suggesting its development was likely driven by the burgeoning field of polymer chemistry in the mid-20th century. The foundational chemistry for its synthesis, the chloromethylation of aromatic compounds, was established much earlier. The Blanc-Quelet reaction , discovered by Gustave Louis Blanc and Jean-Frédéric Quelet in 1923, provided a general method for introducing a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.
Early investigations into the chloromethylation of naphthalene itself, such as those detailed in Organic Syntheses, primarily focused on the preparation of 1-chloromethylnaphthalene.[1] However, these reactions were known to produce mixtures of isomers and disubstituted products, with the residue often containing bis(chloromethyl)naphthalenes.[1] The targeted synthesis and isolation of the 2,6-isomer likely emerged from the need for specific monomer architectures for the creation of well-defined polymers. Its primary application has been in the synthesis of poly(p-phenylene vinylene) (PPV) and its naphthalene analogs, such as poly(2,6-naphthalene vinylene), which are materials of interest for their electroluminescent properties.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. While comprehensive, publicly available NMR spectra for this specific compound are scarce, data for related isomers and precursors provide valuable context for its characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂ | [2] |
| Molecular Weight | 225.11 g/mol | [2] |
| CAS Number | 93036-77-2 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point of 1,5-isomer | 130-140 °C | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. The following protocol is a generalized procedure based on established methods for naphthalene chloromethylation.[1]
Synthesis of Bis(chloromethyl)naphthalene
-
Materials: Naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid (85%), concentrated hydrochloric acid, ether, potassium carbonate.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene (2 moles), paraformaldehyde (4.2 moles), glacial acetic acid (260 ml), 85% phosphoric acid (165 ml), and concentrated hydrochloric acid (362 ml).[1]
-
Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6 hours.[1]
-
Cool the reaction mixture to 15-20°C.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with two portions of cold water, one portion of cold 10% potassium carbonate solution, and a final portion of cold water. The product will be the lower layer.[1]
-
Add ether to the product layer and dry over anhydrous potassium carbonate.[1]
-
Filter the solution and distill off the ether at atmospheric pressure.[1]
-
The residue will contain a mixture of chloromethylnaphthalenes, including bis(chloromethyl)naphthalene isomers. Further purification by chromatography or recrystallization is required to isolate the 2,6-isomer.[1]
-
Caution: Chloromethylnaphthalenes and their byproducts are lachrymators and vesicants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Applications in Polymer Synthesis
The primary utility of this compound is as a monomer in the synthesis of conjugated polymers. One of the most common methods for this is the Gilch polymerization .
Gilch Polymerization for Poly(2,6-naphthalene vinylene)
-
Materials: this compound, potassium tert-butoxide, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring. A color change is typically observed as the polymerization proceeds.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Signaling Pathways and Experimental Workflows
In the context of this compound, the concept of "signaling pathways" is best represented by the chemical reaction pathways for its synthesis and its subsequent polymerization.
Caption: Synthesis of this compound.
Caption: Gilch polymerization pathway.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in the development of advanced materials. While its own discovery is subtly woven into the broader history of naphthalene chemistry, its significance is clearly defined by its role as a key precursor to a class of polymers with exciting applications in electronics and photonics. This guide provides a foundational understanding of this important chemical intermediate, from its historical roots to its practical application in the laboratory, serving as a valuable resource for researchers pushing the boundaries of materials science.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Bis(chloromethyl)naphthalene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(chloromethyl)naphthalene is a versatile monomer utilized in the synthesis of high-performance polymers. Its rigid naphthalene core and reactive chloromethyl functional groups make it a valuable building block for materials with enhanced thermal stability, mechanical strength, and unique optoelectronic properties. This document provides detailed application notes and experimental protocols for the synthesis of various polymers using this compound, including poly(2,6-naphthylene methylene), poly(2,6-naphthylene vinylene), and as a precursor for monomers in polyimide synthesis.
Introduction
The naphthalene moiety, when incorporated into a polymer backbone, imparts significant thermal and mechanical stability. The 2,6-substitution pattern provides a linear and rigid polymer chain, leading to materials with high melting points and good fiber-forming properties. The chloromethyl groups of this compound are highly reactive and can undergo various polymerization reactions, including polycondensation and polymerization via dehydrochlorination. This allows for the synthesis of a range of polymers with tailored properties. This monomer is a key intermediate in the production of high-performance materials such as polyimides and liquid crystalline polymers[1].
Polymer Synthesis Applications
Synthesis of Poly(2,6-naphthylene methylene)
Poly(2,6-naphthylene methylene) is a polymer with a repeating unit consisting of naphthalene rings linked by methylene bridges. This structure is analogous to poly(phenylene methylene), a polymer known for its high thermal stability and hydrophobicity. The synthesis can be achieved through a Friedel-Crafts-type polymerization of this compound.
Logical Relationship: Monomer to Polymer
Caption: Synthesis of Poly(2,6-naphthylene methylene).
Synthesis of Poly(2,6-naphthylene vinylene) via Gilch Polymerization
Poly(p-phenylenevinylene) (PPV) and its derivatives are important materials in the field of organic electronics. An analogous polymer, poly(2,6-naphthylene vinylene) (PNV), can be synthesized from this compound via the Gilch polymerization route. This method involves the dehydrochlorination of the monomer with a strong base to form a quinodimethane intermediate, which then polymerizes.
Experimental Workflow: Gilch Polymerization
Caption: Gilch polymerization workflow.
Use in Polyimide Synthesis
This compound can serve as a precursor for the synthesis of novel diamine monomers, which are then used in the production of high-performance polyimides. The chloromethyl groups can be converted to other functional groups, such as amino groups, through multi-step reactions. These resulting diamines can then be reacted with various dianhydrides to form poly(amic acid)s, which are subsequently thermally or chemically imidized to yield the final polyimides. These polyimides often exhibit excellent thermal stability and mechanical properties[2][3].
Signaling Pathway: Monomer to Polyimide
Caption: Pathway to naphthalene-based polyimides.
Experimental Protocols
General Protocol for Friedel-Crafts Polymerization of this compound
This protocol is a general procedure adapted from the synthesis of poly(phenylene methylene) and should be optimized for the specific application.
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Anhydrous SnCl₄ or FeCl₃ |
| Solvent | Dichloromethane or Nitrobenzene |
| Temperature | 0 - 80 °C |
| Reaction Time | 4 - 24 hours |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (0.1 - 0.5 eq) to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C) for the specified reaction time.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.
Protocol for Gilch Polymerization of this compound
This protocol is based on the successful Gilch polymerization of similar chloromethylated aromatic monomers.
| Parameter | Value |
| Monomer | This compound |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Slowly add the base solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture may develop a color.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol and then water to remove any remaining salts.
-
Dry the polymer under vacuum at 50 °C.
General Protocol for Synthesis of a Naphthalene-Based Diamine and Subsequent Polyimide Formation
This is a representative multi-step protocol.
Step 1: Synthesis of 2,6-Bis(azidomethyl)naphthalene
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (2.5 eq) and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diazide.
Step 2: Reduction to 2,6-Bis(aminomethyl)naphthalene
-
Dissolve the 2,6-bis(azidomethyl)naphthalene (1.0 eq) in THF.
-
Add triphenylphosphine (2.2 eq) and stir at room temperature for 2 hours.
-
Add water and stir for an additional 24 hours.
-
Extract the product with a suitable solvent and purify by column chromatography or recrystallization.
Step 3: Polyimide Synthesis
| Parameter | Value |
| Diamine Monomer | 2,6-Bis(aminomethyl)naphthalene |
| Dianhydride Monomer | Pyromellitic dianhydride (PMDA) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | Room Temperature (PAA), 250-300 °C (Imidization) |
| Reaction Time | 24 hours (PAA), 1-2 hours (Imidization) |
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the synthesized 2,6-bis(aminomethyl)naphthalene (1.0 eq) in NMP.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
Cast the viscous poly(amic acid) solution onto a glass plate.
-
Thermally imidize the film by heating in a vacuum oven in a stepwise manner, for example, 100 °C (1h), 200 °C (1h), and finally 250-300 °C (1h).
-
Cool the oven to room temperature to obtain the polyimide film.
Characterization Data (Representative)
The following table provides expected ranges for the properties of polymers synthesized from this compound, based on analogous polymer systems. Actual values will depend on the specific polymerization conditions and the resulting molecular weight and polydispersity.
| Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Thermal Decomposition Temp. (TGA, 10% weight loss) |
| Poly(2,6-naphthylene methylene) | 5,000 - 20,000 | 2.0 - 4.0 | > 400 °C |
| Poly(2,6-naphthylene vinylene) | 10,000 - 100,000 | 1.5 - 3.0 | > 450 °C |
| Naphthalene-based Polyimide | 20,000 - 150,000 | 1.8 - 3.5 | > 500 °C |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. The chloromethyl groups are lachrymatory and can be irritating to the skin and respiratory system. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for the Synthesis of Poly(2,6-naphthalene vinylene) from 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(p-phenylene vinylene) (PPV) derivative, specifically poly(2,6-naphthalene vinylene) (PNV), using 2,6-bis(chloromethyl)naphthalene as a key monomer. The protocols outlined below are based on established methodologies for PPV synthesis, primarily the Gilch polymerization route and a non-ionic precursor route, which has been successfully employed for preparing high molecular weight PNV.
Introduction
Poly(p-phenylene vinylene) and its derivatives are a class of conjugated polymers that have garnered significant interest for their electroluminescent and conductive properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronic components. The incorporation of a naphthalene moiety into the polymer backbone, to form poly(2,6-naphthalene vinylene), can modulate the electronic and photophysical properties of the resulting polymer, making it a target for researchers exploring new materials for advanced applications.
The synthesis of PNV can be approached through various methods, with the Gilch polymerization of this compound being a direct approach. However, to achieve high molecular weight and processable polymers, a non-ionic precursor route is often preferred. This method involves the synthesis of a soluble precursor polymer which is then converted to the final conjugated polymer through a thermal elimination step.
Data Presentation
The following tables summarize the typical quantitative data obtained from the synthesis and characterization of poly(2,6-naphthalene vinylene) via a non-ionic precursor route.
Table 1: Synthesis and Molecular Weight Data for Poly(2,6-naphthalene vinylene) Precursor
| Parameter | Value | Reference |
| Monomer | 2,6-Bis(butylsulfinylmethyl)naphthalene | [1] |
| Polymerization Method | Non-ionic precursor route | [1] |
| Yield | High (not specified) | [1] |
| Number-Average Molecular Weight (Mn) | Up to 1.2 x 10^6 g/mol | [1] |
| Weight-Average Molecular Weight (Mw) | Not specified | |
| Polydispersity Index (PDI) | Not specified |
Table 2: Spectroscopic Properties of Poly(2,6-naphthalene vinylene)
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR (of precursor) | Peaks corresponding to the butylsulfinylmethyl precursor polymer | [1] |
| UV-Vis Absorption (of PNV film) | Absorption maximum (λmax) around 430 nm | [1] |
| Photoluminescence (PL) Emission (of PNV film) | Emission maximum (λem) in the green region of the spectrum | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-naphthalene vinylene) via a Non-Ionic Precursor Route
This protocol is adapted from the synthesis of high molecular weight poly(2,6-naphthalene vinylene) via a non-ionic sulfinyl precursor route.[1] This method avoids the direct polymerization of the chloromethyl derivative, which can lead to side reactions and lower molecular weights.
Step 1: Synthesis of the Precursor Monomer: 2,6-Bis(butylsulfinylmethyl)naphthalene
A detailed procedure for the synthesis of the sulfinyl precursor monomer from this compound is a prerequisite. This typically involves nucleophilic substitution of the chlorine atoms with a butylthiolate group, followed by oxidation to the sulfinyl group.
Step 2: Polymerization to the Precursor Polymer
-
Dissolve the 2,6-bis(butylsulfinylmethyl)naphthalene monomer in a suitable dry, high-boiling point solvent (e.g., toluene or xylene) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution at room temperature. The base will initiate the polymerization.
-
Stir the reaction mixture at room temperature for several hours to allow for the polymerization to proceed. The formation of a viscous solution indicates the growth of the polymer chains.
-
Quench the reaction by adding a small amount of a proton source, such as methanol or water.
-
Precipitate the precursor polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.
Step 3: Conversion to Poly(2,6-naphthalene vinylene)
-
Prepare a thin film of the precursor polymer by dissolving it in a suitable solvent (e.g., chloroform or toluene) and casting it onto a substrate (e.g., a glass slide or quartz plate).
-
Heat the film under vacuum or an inert atmosphere at a high temperature (typically in the range of 150-300 °C). This thermal treatment induces the elimination of the butylsulfinyl groups, leading to the formation of the conjugated poly(2,6-naphthalene vinylene).
-
The conversion can be monitored by observing the color change of the film to yellow-green and by spectroscopic methods (UV-Vis and IR spectroscopy).
Protocol 2: General Gilch Polymerization of this compound
While the precursor route is often preferred for high molecular weight polymers, the direct Gilch polymerization of this compound can be performed as follows. Note that this method may result in lower molecular weight and less soluble material.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of this compound in a dry, degassed solvent such as anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of a strong base, typically potassium tert-butoxide, in THF.
-
Slowly add the base solution to the monomer solution with vigorous stirring over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. A colored precipitate of the polymer should form.
-
Quench the reaction by adding a small amount of methanol.
-
Collect the polymer by filtration, and wash it sequentially with methanol and water to remove any remaining salts and oligomers.
-
Dry the polymer product under vacuum.
Mandatory Visualizations
Diagram 1: Synthesis of Poly(2,6-naphthalene vinylene) via a Non-Ionic Precursor Route
Caption: Workflow for the synthesis of PNV via a non-ionic precursor.
Diagram 2: Gilch Polymerization of this compound
Caption: Simplified mechanism of the Gilch polymerization.
Characterization of Poly(2,6-naphthalene vinylene)
Standard characterization techniques for the resulting polymer include:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the soluble precursor polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the precursor monomer, the precursor polymer, and to the extent possible, the final conjugated polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the conversion of the precursor polymer to the final PNV by observing the disappearance of bands associated with the leaving group and the appearance of bands characteristic of the vinylene double bonds.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties of the conjugated polymer, providing information about the electronic bandgap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer, which is crucial for applications in OLEDs.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
These application notes and protocols provide a foundational guide for the synthesis and characterization of poly(2,6-naphthalene vinylene). Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular needs.
References
Application Notes and Protocols: Synthesis of Fluorescent Poly(naphthalene ether)s from 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based polymers are a class of materials that have garnered significant interest due to their intrinsic fluorescence and rigid molecular structure. These properties make them excellent candidates for a variety of applications, including as fluorescent sensors, in light-emitting diodes, and for bio-imaging. This document provides detailed protocols for the synthesis of fluorescent poly(naphthalene ether)s using 2,6-bis(chloromethyl)naphthalene as a key monomer. The synthetic route is based on the robust and versatile Williamson ether synthesis, allowing for the incorporation of various bisphenol co-monomers to tune the polymer's physical and photophysical properties. Potential applications in drug development, particularly in cell imaging and as components of drug delivery systems, are also discussed. The naphthalene moiety, particularly when substituted at the 2 and 6 positions, can lead to polymers with significant fluorescence, often arising from intramolecular charge transfer mechanisms.[1]
Synthesis of Fluorescent Poly(naphthalene ether)s
The primary synthetic strategy employed is the Williamson ether polymerization, a step-growth condensation reaction between an organohalide and an alcohol. In this case, this compound reacts with a bisphenol in the presence of a base to form the corresponding polyether.
General Reaction Scheme
Caption: General Williamson Ether Polymerization Scheme.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-naphthalene-co-4,4'-isopropylidenediphenylether)
This protocol details the synthesis of a fluorescent polyether from this compound and Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.50 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).
-
Add anhydrous DMF to dissolve the reactants, typically to achieve a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to ensure the formation of the bisphenoxide salt.
-
Add this compound (1.00 eq) to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and photophysical properties.
-
¹H NMR Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission properties of the polymer.
Illustrative Data
The following table summarizes representative quantitative data for a poly(naphthalene ether) synthesized from this compound and Bisphenol A. Note: This data is illustrative and may vary depending on the specific reaction conditions.
| Parameter | Value |
| Yield | 85 - 95% |
| Mn ( g/mol ) | 15,000 - 25,000 |
| Mw ( g/mol ) | 30,000 - 50,000 |
| PDI | 2.0 - 2.5 |
| λabs,max (nm) | ~330 |
| λem,max (nm) | ~380 - 420 |
| Quantum Yield (Φf) | 0.1 - 0.3 |
Applications in Drug Development
The intrinsic fluorescence of these naphthalene-based polyethers makes them promising candidates for applications in the field of drug development.
Bio-imaging and Cellular Visualization
Fluorescent polymers can be used as probes for cell imaging. Their hydrophobic nature allows for interaction with and staining of cellular membranes. Naphthalene-based fluorescent probes have been successfully used for living cell imaging.
Workflow for Cellular Imaging:
Caption: Workflow for Cellular Imaging with Fluorescent Polymers.
Protocol 2: Staining of Cultured Cells with a Fluorescent Poly(naphthalene ether)
Materials:
-
Fluorescent poly(naphthalene ether)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells on coverslips or in a multi-well plate
Equipment:
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation)
-
Cell culture incubator
Procedure:
-
Prepare a stock solution of the fluorescent poly(naphthalene ether) in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution in complete cell culture medium to a final working concentration (e.g., 1-10 µg/mL).
-
Remove the culture medium from the cells and replace it with the polymer-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Gently wash the cells two to three times with warm PBS to remove any unbound polymer.
-
Add fresh culture medium or PBS to the cells.
-
Observe the stained cells under a fluorescence microscope using an appropriate excitation and emission filter set.
Drug Delivery Systems
These polymers can also be formulated into nanoparticles for drug delivery applications. The hydrophobic polymer backbone can encapsulate hydrophobic drugs, while the fluorescent nature of the polymer allows for tracking of the nanoparticles. The synthesis of such nanoparticles can be achieved through various methods, such as nanoprecipitation.
Logical Relationship for Nanoparticle Formulation and Application:
Caption: Nanoparticle Formulation and Application Logic.
Conclusion
The synthesis of fluorescent polymers from this compound offers a versatile platform for creating materials with tunable properties. The straightforward Williamson ether polymerization allows for the incorporation of a wide range of bisphenols, enabling control over the polymer's solubility, thermal stability, and photophysical characteristics. The inherent fluorescence of these polymers makes them highly attractive for applications in drug development, including high-contrast cell imaging and as trackable components in drug delivery systems. Further functionalization of the polymer backbone or end groups could lead to the development of targeted and responsive materials for advanced therapeutic and diagnostic applications. Many naphthalene-based molecules have been approved by the FDA for various therapeutic uses, highlighting the pharmacological potential of this scaffold.[2] The development of nanodelivery systems for naphthalene derivatives is an active area of research to enhance their therapeutic efficacy.[3][4][5]
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 2,6-bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles (NPs) is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The surface modification of NPs allows for the attachment of various molecules, such as targeting ligands, therapeutic agents, and imaging probes, thereby enhancing their efficacy and specificity.[1][2] 2,6-bis(chloromethyl)naphthalene is a bifunctional organic compound that can serve as a versatile crosslinker or spacer for the conjugation of molecules to the surface of nanoparticles. Its rigid naphthalene core can impart unique photophysical properties, making it an interesting candidate for the development of fluorescent nanoprobes.[3][4] The two reactive chloromethyl groups allow for covalent attachment to nanoparticles and a payload molecule, or for crosslinking surface functionalities.[5]
This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with this compound. The protocols described are based on established bioconjugation chemistries and can be adapted for various types of nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and polymeric nanoparticles.
Applications
The functionalization of nanoparticles with this compound opens up possibilities for several key applications in biomedical research and drug development:
-
Fluorescent Labeling and Bioimaging: The naphthalene moiety exhibits intrinsic fluorescence, which can be harnessed for the development of fluorescently labeled nanoparticles for in vitro and in vivo imaging applications.[3][4] By incorporating this compound, nanoparticles can be rendered fluorescent, enabling their tracking and visualization within biological systems.
-
Drug Delivery Vector: The bifunctional nature of this compound allows it to act as a linker to conjugate drugs to the nanoparticle surface. One chloromethyl group can react with the nanoparticle surface, while the other can be used to attach a therapeutic agent, creating a stable drug-nanoparticle conjugate.
-
Sensing and Diagnostics: The fluorescence of the naphthalene group may be sensitive to the local microenvironment. This property could be exploited to develop nanosensors where changes in fluorescence signal indicate the presence of specific analytes or changes in physiological conditions.
-
Crosslinking Agent: For nanoparticles with surface functionalities, this compound can be used as a crosslinking agent to enhance the stability of the nanoparticle assembly or to create core-shell structures.
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with this compound. It is recommended to optimize the reaction conditions for each specific nanoparticle system.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the reaction of this compound with nanoparticles that have been surface-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution where the amine group displaces the chloride on the chloromethyl group of the naphthalene derivative.[5]
Materials:
-
Amine-functionalized nanoparticles (e.g., amine-PEGylated AuNPs)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Quenching reagent (e.g., Tris(hydroxymethyl)aminomethane)
-
Purification supplies (e.g., centrifuge, dialysis tubing, or size exclusion chromatography column)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. The concentration will depend on the specific nanoparticle type and size.
-
Reaction Setup: In a clean, dry reaction vessel, add the nanoparticle dispersion.
-
Addition of Reagents:
-
Add this compound to the nanoparticle dispersion. The molar ratio of the naphthalene derivative to the surface amine groups should be optimized, but a starting point of 10:1 is recommended to favor single attachment.
-
Add the non-nucleophilic base (e.g., DIPEA) at a 2-3 fold molar excess relative to the this compound.
-
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring, protected from light.
-
Quenching: Add a quenching reagent, such as Tris buffer, to react with any unreacted chloromethyl groups.
-
Purification: Purify the functionalized nanoparticles from excess reagents and byproducts. This can be achieved by:
-
Centrifugation: For larger, dense nanoparticles, repeated cycles of centrifugation and resuspension in a clean solvent can be effective.
-
Dialysis: For smaller nanoparticles, dialysis against a suitable buffer (e.g., PBS) can remove small molecule impurities.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the functionalized nanoparticles from unreacted starting materials.
-
-
Characterization: Characterize the functionalized nanoparticles using appropriate techniques (see Characterization section below).
-
Storage: Store the purified, functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C, protected from light.
Protocol 2: Functionalization of Thiol-Modified Nanoparticles
This protocol is suitable for nanoparticles with surface thiol groups, such as those functionalized with thiolated ligands or certain quantum dots. The reaction involves the nucleophilic attack of the thiol group on the chloromethyl moiety.[6]
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous, aprotic solvent (e.g., DMF or THF)
-
Base (e.g., Triethylamine (TEA) or DIPEA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification supplies
-
PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the anhydrous solvent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation, add the nanoparticle dispersion.
-
Addition of Reagents:
-
Add this compound to the nanoparticle dispersion (starting with a 10:1 molar ratio to surface thiols).
-
Add the base (e.g., TEA) at a 1.5-2 fold molar excess relative to the this compound to deprotonate the thiol groups.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere and protected from light.
-
Quenching: Add a quenching reagent like N-acetylcysteine to cap any remaining reactive sites.
-
Purification: Purify the nanoparticles as described in Protocol 1.
-
Characterization: Characterize the functionalized nanoparticles.
-
Storage: Store the purified nanoparticles in an appropriate buffer at 4°C.
Characterization
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following techniques are recommended:
| Technique | Purpose | Expected Outcome |
| UV-Visible Spectroscopy | To confirm the presence of the naphthalene moiety. | Appearance of characteristic absorption peaks of the naphthalene chromophore. |
| Fluorescence Spectroscopy | To measure the fluorescence properties of the functionalized nanoparticles.[4] | Emission spectrum characteristic of the naphthalene fluorophore. |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution. | An increase in hydrodynamic diameter upon functionalization. |
| Zeta Potential | To measure the surface charge of the nanoparticles. | A change in zeta potential consistent with the surface modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups on the nanoparticle surface. | Appearance of vibrational bands corresponding to the naphthalene ring structure. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of chlorine (if incompletely reacted) and changes in the C, N, or S signals. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | No significant aggregation or change in core morphology after functionalization. |
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Parameter | Unfunctionalized NPs | Naphthalene-Functionalized NPs |
| Hydrodynamic Diameter (nm) | e.g., 50 ± 2 | e.g., 55 ± 3 |
| Polydispersity Index (PDI) | e.g., 0.15 | e.g., 0.18 |
| Zeta Potential (mV) | e.g., +25 ± 2 | e.g., +20 ± 2 |
| Absorption Maximum (nm) | N/A | e.g., 275, 320 |
| Emission Maximum (nm) | N/A | e.g., 350 |
| Quantum Yield (%) | N/A | To be determined |
Note: The values in this table are hypothetical and will vary depending on the specific nanoparticle system and reaction conditions.
Visualizations
Caption: Workflow for the synthesis, characterization, and application of nanoparticles functionalized with this compound.
Caption: Reaction schemes for the functionalization of amine- and thiol-modified nanoparticles with this compound.
References
- 1. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Polymers with 2,6-bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-bis(chloromethyl)naphthalene is a versatile cross-linking agent employed in the synthesis of high-performance and functionalized polymers. Its rigid naphthalene core and two reactive chloromethyl groups at the 2 and 6 positions allow for the formation of stable, cross-linked polymer networks with enhanced thermal and mechanical properties. The primary mechanism of cross-linking with aromatic polymers, such as polystyrene, is through Friedel-Crafts alkylation, where the chloromethyl groups react with the aromatic rings of the polymer chains in the presence of a Lewis acid catalyst. This process results in the formation of a three-dimensional polymer network, improving properties like thermal stability.[1]
These cross-linked polymers, particularly those with a porous structure, have potential applications in various fields, including as supports for catalysts and in the development of drug delivery systems. The naphthalene moiety can facilitate the loading of aromatic drug molecules through π-π stacking interactions, making these materials promising candidates for controlled release applications.
Experimental Protocols
Protocol 1: Cross-Linking of Polystyrene with this compound via Friedel-Crafts Alkylation
This protocol describes the procedure for cross-linking polystyrene to enhance its thermal stability.
Materials:
-
Polystyrene (e.g., granular, average M.W. ~280,000)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin (IV) Chloride (SnCl₄) (Lewis acid catalyst)
-
1,2-Dichloroethane (DCE) or Nitrobenzene (solvent)
-
Methanol (for washing)
-
Chloroform (for solubility testing)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution of Polystyrene: In a round-bottom flask, dissolve 10 g of polystyrene in 200 mL of 1,2-dichloroethane under an inert atmosphere. Stir the mixture until the polystyrene is completely dissolved.
-
Addition of Cross-Linker and Catalyst: Add the desired amount of this compound (e.g., 0.5 g for 5% cross-linking by weight) to the polystyrene solution and stir until it dissolves. In a separate, dry container, suspend 1.5 g of anhydrous aluminum chloride in 20 mL of 1,2-dichloroethane.
-
Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature while stirring vigorously. The reaction is exothermic, and the addition should be controlled to maintain a stable temperature.
-
Reaction Progression: After the addition of the catalyst, heat the reaction mixture to 60-80°C and maintain it at this temperature for 4-6 hours under reflux. The progress of the cross-linking reaction can be monitored by observing an increase in the viscosity of the solution.
-
Reaction Quenching and Product Isolation: After the reaction is complete, cool the mixture to room temperature and slowly add 50 mL of methanol to quench the catalyst. The cross-linked polystyrene will precipitate out of the solution.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the cross-linked polystyrene in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: The degree of cross-linking can be assessed by solubility tests. Uncross-linked polystyrene is soluble in chloroform, whereas the cross-linked product will swell but not dissolve. Further characterization can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe changes in the chemical structure and Thermogravimetric Analysis (TGA) to evaluate the enhancement in thermal stability.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of polystyrene cross-linked with this compound. The data is representative and may vary based on the specific experimental conditions.
Table 1: Effect of Cross-Linker Concentration on the Properties of Cross-Linked Polystyrene
| % Cross-Linker (w/w) | Solubility in Chloroform | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA, °C) |
| 0 (Control) | Soluble | ~100 | ~350 |
| 2.5 | Swells | ~110 | ~390 |
| 5.0 | Swells | ~125 | ~420 |
| 10.0 | Insoluble, slight swelling | ~140 | ~450 |
Table 2: Mechanical Properties of Cross-Linked Polystyrene
| % Cross-Linker (w/w) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Control) | 40-50 | 3.0-3.5 | 1.5-2.5 |
| 5.0 | 55-65 | 4.0-4.5 | 1.0-1.5 |
| 10.0 | 70-80 | 5.0-5.5 | <1.0 |
Application in Drug Delivery: A Hypothetical Model
Porous polymers synthesized using this compound as a cross-linker can be explored as potential carriers for drug delivery. The naphthalene units within the polymer network can interact with aromatic drug molecules via π-π stacking, allowing for efficient drug loading. The porous structure would then facilitate the controlled release of the drug.
Hypothetical Signaling Pathway for a Naphthalene-Based Polymer Drug Carrier
This diagram illustrates a conceptual signaling pathway for an anticancer drug delivered by a polymer cross-linked with this compound.
Caption: Conceptual signaling pathway of a released anticancer drug.
Experimental Workflows and Logical Relationships
Workflow for Polymer Cross-Linking and Characterization
This diagram outlines the general workflow from polymer cross-linking to characterization.
Caption: General workflow for polymer cross-linking and analysis.
Logical Relationship for Friedel-Crafts Cross-Linking
This diagram illustrates the logical relationship of the components in the Friedel-Crafts cross-linking reaction.
Caption: Key components of the Friedel-Crafts cross-linking reaction.
References
Synthesis of Novel Organic Materials Using 2,6-bis(chloromethyl)naphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)naphthalene is a versatile bifunctional aromatic building block utilized in the synthesis of a variety of novel organic materials. Its rigid naphthalene core and reactive chloromethyl groups at the 2 and 6 positions make it an ideal monomer for the construction of conjugated polymers and porous organic frameworks. These materials exhibit promising properties for applications in organic electronics, gas storage, and catalysis. This document provides detailed application notes and experimental protocols for the synthesis of such materials.
Applications of Materials Derived from this compound
Organic materials synthesized from this compound possess unique properties stemming from the naphthalene moiety. The extended π-conjugation of the naphthalene ring, when incorporated into a polymer backbone, can lead to materials with interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the rigid and well-defined geometry of the 2,6-disubstituted naphthalene unit allows for the construction of porous organic polymers (POPs) with high surface areas and tunable pore sizes. These porous materials are excellent candidates for gas storage (e.g., hydrogen and carbon dioxide), separation, and as supports for catalysts. The chemical stability of the naphthalene core also imparts robustness to the resulting materials.
Experimental Protocols
Two primary synthetic strategies for utilizing this compound are detailed below: Gilch polymerization for the synthesis of conjugated polymers and Friedel-Crafts alkylation for the preparation of porous organic polymers.
Synthesis of Poly(2,6-naphthalenevinylene) (PNV) via Gilch Polymerization
Gilch polymerization is a widely used method for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives. This method is a dehydrohalogenation polymerization that proceeds via a quinodimethane intermediate. The following protocol is adapted from the synthesis of a similar conjugated polymer, poly(9,9-dialkylfluorene-2,7-vinylene) (PFV).
Reaction Scheme:
Figure 1: Gilch polymerization workflow for PNV synthesis.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.00 g, 4.44 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.25 g, 11.1 mmol) in anhydrous THF (20 mL).
-
Slowly add the potassium tert-butoxide solution to the stirred solution of the monomer over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours. The solution will typically become viscous and may change color.
-
Pour the polymerization solution into 500 mL of methanol to precipitate the crude polymer.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
For purification, redissolve the crude polymer in a minimal amount of chloroform and reprecipitate from methanol.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining oligomers and impurities.
-
Dry the purified polymer in a vacuum oven at 40 °C overnight to yield a solid product.
Expected Characterization Data (for analogous Poly(9,9-dialkylfluorene-2,7-vinylene))
| Parameter | Value |
| Yield | 80% |
| Molecular Weight (Mn) | ~50,000 g/mol |
| Polydispersity (PDI) | 2.5 - 3.5 |
| ¹H NMR (CDCl₃, δ) | Aromatic protons, vinylic protons |
| UV-Vis (THF, λmax) | ~414 nm |
| Fluorescence (THF, λem) | ~453 nm (greenish-blue emission) |
Synthesis of a Porous Organic Polymer via Friedel-Crafts Alkylation
Friedel-Crafts alkylation can be used to create highly cross-linked, porous polymer networks from this compound, which acts as both the monomer and the cross-linker in this case. The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃).
Reaction Scheme:
Figure 2: Friedel-Crafts polymerization for porous polymer synthesis.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.13 g, 5.00 mmol) and anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere.
-
Stir the mixture until the monomer is fully dissolved.
-
In a separate dry container, weigh anhydrous FeCl₃ (1.62 g, 10.0 mmol) and add it to the reaction mixture in one portion.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. A solid precipitate will form during the reaction.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the polymer sequentially with methanol (3 x 50 mL), water (3 x 50 mL), and acetone (3 x 50 mL) to remove the catalyst and any unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by chloroform for 24 hours.
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to obtain the final porous organic polymer as a fine powder.
Expected Characterization Data (for analogous Hyper-Cross-Linked Polymers)
| Parameter | Value |
| Yield | > 90% |
| BET Surface Area | 500 - 1500 m²/g |
| Pore Volume | 0.5 - 1.5 cm³/g |
| Thermal Stability (TGA) | Stable up to 350-400 °C |
| Solid-State ¹³C NMR (δ) | Aromatic and aliphatic carbons |
| CO₂ Uptake (273 K, 1 bar) | 1.5 - 3.0 mmol/g |
Data Presentation
The following tables summarize the expected quantitative data for the novel organic materials synthesized from this compound based on analogous systems reported in the literature.
Table 1: Properties of Poly(2,6-naphthalenevinylene) (PNV) Synthesized via Gilch Polymerization (Analogous System).
| Property | Description |
| Yield | Typically high, around 80%. |
| Molecular Weight (Mn) | Can be controlled to some extent by reaction conditions, typically in the range of 50,000 g/mol . |
| Solubility | Generally soluble in common organic solvents like THF and chloroform, facilitating processing. |
| Optical Properties | Exhibits strong UV-Vis absorption and fluorescence, characteristic of conjugated polymers. |
| Thermal Stability | Good thermal stability, with decomposition temperatures often exceeding 300 °C. |
Table 2: Properties of Porous Organic Polymer Synthesized via Friedel-Crafts Alkylation (Analogous Systems).
| Property | Description |
| Yield | Generally very high, often exceeding 90%. |
| Surface Area (BET) | High surface areas are achievable, typically in the range of 500 to 1500 m²/g, indicating significant porosity. |
| Porosity | The material exhibits both microporosity and mesoporosity, which is beneficial for gas storage and catalysis. |
| Thermal Stability | Excellent thermal stability, often stable up to 400 °C in an inert atmosphere. |
| Gas Adsorption | Demonstrates good uptake capacity for gases like CO₂ and H₂, making it a candidate for gas storage applications. |
Conclusion
This compound is a valuable and versatile monomer for the synthesis of novel organic materials with a wide range of potential applications. The protocols provided herein for Gilch polymerization and Friedel-Crafts alkylation offer robust methods for the preparation of conjugated polymers and porous organic frameworks, respectively. The expected properties of these materials, based on analogous systems, highlight their potential in fields such as organic electronics, gas storage, and catalysis. Further research and characterization of materials derived directly from this compound will undoubtedly uncover even more exciting applications.
Application Notes and Protocols for the Characterization of 2,6-Bis(chloromethyl)naphthalene-Based Polymers
These application notes provide detailed methodologies for the characterization of polymers synthesized from 2,6-bis(chloromethyl)naphthalene. The protocols are intended for researchers, scientists, and professionals in drug development and materials science who are working with this class of aromatic polymers.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the chemical structure of this compound-based polymers. Both ¹H and ¹³C NMR are employed to confirm the successful polymerization, identify the repeating units, and analyze the end groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈). The choice of solvent will depend on the polymer's solubility.
-
Ensure the polymer is fully dissolved; gentle heating or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer): [1]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer repeating unit. The chemical shifts will be characteristic of the aromatic naphthalene core and the methylene bridge protons. For instance, the methylene protons adjacent to the naphthalene ring will have a distinct chemical shift.[2]
-
Data Presentation: Expected NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Naphthalene) | 7.5 - 8.5 | 125 - 135 |
| Methylene Protons (-CH₂-) | 4.5 - 5.5 | 40 - 50 |
Note: The exact chemical shifts may vary depending on the solvent, the specific polymer structure, and the presence of different end groups.
Molecular Weight Determination by Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a widely used technique to determine the molecular weight distribution of polymers.[3][4][5] This method separates polymer molecules based on their hydrodynamic volume in solution.[6]
Experimental Protocol: SEC/GPC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the polymer sample.
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) to a final concentration of 1-2 mg/mL.[5]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity or similar.[5]
-
Columns: A set of SEC columns suitable for the expected molecular weight range of the polymer (e.g., Agilent Polypore or PolarGel M).[5]
-
Mobile Phase: THF or DMF at a flow rate of 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.[5]
-
Calibration: Use polystyrene (PS) or polymethyl methacrylate (PMMA) standards of known molecular weights to generate a calibration curve.[5]
-
-
Data Analysis:
-
Inject the filtered polymer solution onto the SEC system.
-
Record the chromatogram.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Data Presentation: Molecular Weight Data
| Parameter | Description | Example Value |
| Mn ( g/mol ) | Number-average molecular weight | 15,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 30,000 |
| PDI (Mw/Mn) | Polydispersity Index | 2.0 |
Thermal Properties Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of this compound-based polymers.[7][8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumentation and Conditions:
-
Instrument: A thermogravimetric analyzer.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max).
-
Calculate the char yield at a specific temperature (e.g., 600 °C or 800 °C).
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
-
Instrumentation and Conditions:
-
Instrument: A differential scanning calorimeter.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
-
Heat the sample from room temperature to a temperature above its expected glass transition or melting point at a rate of 10 °C/min.
-
Hold for a few minutes to erase thermal history.
-
Cool the sample to a low temperature at a rate of 10 °C/min.
-
Heat the sample again at 10 °C/min to record the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[9]
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in heat flow.[9]
-
If the polymer is semi-crystalline, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm).
-
Data Presentation: Thermal Properties
| Parameter | Description | Example Value |
| T_onset (°C) | Onset decomposition temperature (from TGA) | 350 |
| T_max (°C) | Temperature of maximum decomposition rate (from TGA) | 420 |
| Char Yield (%) | Residual weight at 800 °C in N₂ (from TGA) | 45 |
| Tg (°C) | Glass transition temperature (from DSC) | 150 |
| Tm (°C) | Melting temperature (from DSC, if applicable) | 280 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 6. docs.paint.org [docs.paint.org]
- 7. blog.kohan.com.tw [blog.kohan.com.tw]
- 8. azom.com [azom.com]
- 9. Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-bis(chloromethyl)naphthalene
Welcome to the technical support center for the synthesis of 2,6-bis(chloromethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the chloromethylation of naphthalene. This reaction typically involves reacting naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a catalyst.[1][2][3] Lewis acids are often employed as catalysts to facilitate the reaction.[1][2]
Q2: What are the key factors influencing the yield of this compound?
A2: Several factors critically impact the yield:
-
Purity of Naphthalene: The presence of sulfur-containing impurities, such as benzothiophene, in the naphthalene starting material can significantly reduce the yield. Using naphthalene with a sulfur content of less than 100 ppm, and preferably less than 50 ppm, is recommended.[4]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures between 60-90°C are generally preferred. Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote the formation of undesirable condensation byproducts.[4]
-
Reactant Stoichiometry: The molar ratio of reactants is crucial. An excess of the chloromethylating agent is typically used. For instance, the molar ratio of hydrogen chloride to naphthalene should be at least 2, with a preferred range of 2.5 to 5.[4]
-
Catalyst Choice and Concentration: The choice of catalyst, such as a phase transfer catalyst or a Lewis acid, and its concentration can significantly influence the reaction rate and selectivity.[1][4]
-
Solvent System: The use of an inert organic solvent can improve the reaction by ensuring proper mixing and temperature control. The amount of solvent is typically 1 to 15 times the weight of naphthalene.[4]
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include other isomers of bis(chloromethyl)naphthalene (e.g., 1,4- and 1,5-isomers), mono-chloromethylated naphthalene, and resinous polymeric materials.[4][5] To minimize these:
-
Control Temperature: As mentioned, maintaining the optimal temperature range (60-90°C) is crucial to prevent the formation of resinous byproducts.[4]
-
Optimize Reactant Ratios: Using the correct molar ratios of reactants, particularly ensuring a sufficient amount of hydrogen chloride, can help drive the reaction towards the desired bis-chloromethylated product and reduce the formation of mono-substituted and resinous by-products.[4]
-
Purification of Starting Material: Using highly purified naphthalene can prevent side reactions caused by impurities.[4]
Q4: How can I purify the final this compound product?
A4: The most common method for purification is recrystallization. After the reaction, the crude product can be obtained by cooling and filtering the reaction mixture. This crude product can then be washed with water and recrystallized from a suitable solvent, such as methanol, to obtain the purified bis(chloromethyl)naphthalene.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure naphthalene starting material (high sulfur content).[4]2. Suboptimal reaction temperature.[4]3. Incorrect reactant stoichiometry.[4]4. Insufficient reaction time.5. Inefficient catalyst. | 1. Use naphthalene with a sulfur content below 100 ppm.[4] Consider purification of naphthalene by hydrodesulfurization if necessary.[4]2. Maintain the reaction temperature between 60°C and 90°C.[4]3. Ensure the molar ratio of hydrogen chloride to naphthalene is between 2.5 and 5.[4]4. Increase the reaction time. A typical reaction time after the addition of reactants is around 8 hours.[4]5. Use a phase transfer catalyst or a suitable Lewis acid catalyst.[1][4] |
| Formation of Resinous Byproducts | 1. Reaction temperature is too high (above 90°C).[4]2. Insufficient amount of hydrogen chloride.[4] | 1. Lower the reaction temperature to the optimal range of 60-90°C.[4]2. Increase the molar ratio of hydrogen chloride to naphthalene to at least 2.[4] |
| Product is a Mixture of Isomers | Isomer formation is inherent to the electrophilic substitution on the naphthalene ring. | While complete elimination of other isomers is difficult, optimizing reaction conditions (catalyst, temperature) can influence the isomer ratio. The final product is often a mixture where the desired isomer needs to be separated through purification techniques like fractional crystallization.[4] |
| Difficulty in Product Isolation | The product may be oily or difficult to crystallize. | After the reaction, cool the mixture to induce crystallization. If the product remains oily, try adding a non-polar solvent to precipitate the product or use seed crystals to initiate crystallization. Washing with cold water or a cold solvent can also help solidify the product.[5] |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield of bis(chloromethyl)naphthalene | Reference |
| Naphthalene Purity | Purified Naphthalene A | Unpurified Naphthalene | 77.2% | [4] |
| Reaction Temperature | 80°C | 40°C | Higher yield at 80°C | [4] |
| HCl to Naphthalene Molar Ratio | > 2 | < 2 | Higher yield with a ratio > 2 | [4] |
Note: The data presented is a summary from cited literature and should be used as a guideline. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of bis(chloromethyl)naphthalene via Chloromethylation
This protocol is based on a method described for achieving a high yield of bis(chloromethyl)naphthalene.[4]
Materials:
-
Purified Naphthalene (Sulfur content < 100 ppm)
-
Paraformaldehyde (92%)
-
Methylcyclohexane (or another inert organic solvent)
-
Sulfuric Acid (80%)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)
-
Hydrogen Chloride Gas
Procedure:
-
In a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, charge 230.7g (1.80 mol) of purified naphthalene, 129.2g (3.96 mol) of 92% paraformaldehyde, and 461.4g of methylcyclohexane.
-
Heat the mixture to 80°C while stirring.
-
Prepare a mixture of 485.5g of 80% sulfuric acid and 6.71g (0.018 mol) of the phase transfer catalyst.
-
Add the acid-catalyst mixture to the dropping funnel.
-
Continuously blow hydrogen chloride gas through the reaction mixture (at a rate of approximately 2 mol equivalents relative to naphthalene).
-
While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash it with water.
-
For further purification, recrystallize the crude product from methanol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Polymerization of 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 2,6-bis(chloromethyl)naphthalene. The following information is designed to help you mitigate side reactions, optimize your experimental protocols, and interpret your results.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Premature Gelation or Cross-linking
Symptoms:
-
The reaction mixture becomes a gel or an insoluble solid before reaching the desired molecular weight.
-
A sudden and dramatic increase in viscosity is observed.
Primary Cause: Uncontrolled Friedel-Crafts alkylation reactions between the growing polymer chains. The benzylic carbocations, formed from the chloromethyl groups, can alkylate the electron-rich naphthalene rings of other polymer chains, leading to a cross-linked network.
Solutions:
-
Solvent Selection: Use a non-polar or weakly polar solvent that does not promote the formation of carbocations. Aromatic solvents like benzene or toluene should be used with caution as they can participate in Friedel-Crafts reactions. Dichloromethane or nitrobenzene can be suitable but require careful temperature control.
-
Temperature Control: Maintain a low and consistent reaction temperature. Higher temperatures increase the rate of Friedel-Crafts side reactions. It is recommended to conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monomer Purity: Ensure the high purity of this compound. Impurities, particularly those with acidic or metallic residues from the monomer synthesis, can catalyze Friedel-Crafts reactions. Recrystallization of the monomer before use is highly recommended.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃, FeCl₃) as they are strong promoters of Friedel-Crafts alkylation. If a catalyst is necessary, consider a weaker one and optimize its concentration.
Experimental Protocol to Minimize Gelation (Solution Polymerization):
-
Monomer Purification: Recrystallize this compound from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to a purity of >99%. Dry the monomer thoroughly under vacuum.
-
Solvent: Use a dry, inert, and non-coordinating solvent such as 1,2-dichloroethane or chloroform.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture, which can hydrolyze the chloromethyl groups and generate HCl, a potential catalyst for side reactions.
-
Co-monomer: If performing a co-polymerization, ensure the co-monomer is also of high purity and dry.
-
Temperature: Cool the reaction vessel to 0°C in an ice bath before adding the reactants. Maintain this temperature throughout the polymerization.
-
Monomer Addition: Add the this compound solution dropwise to the reaction mixture containing the co-monomer and any initiator or catalyst over an extended period. This helps to maintain a low instantaneous concentration of the reactive monomer.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing the molecular weight and polydispersity by Gel Permeation Chromatography (GPC). Stop the reaction before the onset of significant branching or gelation.
Issue 2: High Polydispersity Index (PDI)
Symptoms:
-
GPC analysis shows a broad molecular weight distribution (PDI > 2.5).
-
The resulting polymer has inconsistent physical properties.
Primary Causes:
-
Side Reactions: Friedel-Crafts alkylation leads to branched polymers with a broader range of molecular weights.
-
Chain-transfer Reactions: Impurities or the solvent can act as chain-transfer agents.
-
Non-stoichiometric Monomer Ratio: Inaccurate measurement of monomers in a co-polymerization.
Solutions:
-
Minimize Side Reactions: Follow the recommendations outlined in the "Premature Gelation" section.
-
Purify Solvent and Reagents: Use freshly distilled and dried solvents. Ensure all reagents are free from impurities that could act as chain-transfer agents.
-
Precise Stoichiometry: For co-polymerizations, accurately weigh and dispense all monomers to ensure a 1:1 molar ratio of reactive functional groups.
Quantitative Data Summary:
| Parameter | Ideal Range | Potential Issue & Cause | Troubleshooting Action |
| PDI | 1.5 - 2.5 | > 2.5 (Branching due to Friedel-Crafts reactions) | Lower reaction temperature, use high-purity monomer, avoid Lewis acids. |
| Molecular Weight (Mw) | As per target | Lower than expected (Chain transfer) | Purify solvent and reagents. |
| Yield | > 90% | Low yield (Incomplete reaction or loss during workup) | Optimize reaction time and temperature; refine purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in polymerization?
A1: The main side reaction is intermolecular Friedel-Crafts alkylation. The benzylic chloride groups are reactive and can form carbocations, which then attack the electron-rich naphthalene rings of other polymer chains. This leads to branching and, in more severe cases, cross-linking and gelation. Intramolecular cyclization to form acenaphthene-type structures is also a possibility, though less common under typical polymerization conditions.
Q2: How can I detect and quantify the extent of branching in my polymer?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify branch points. New signals in the aromatic and aliphatic regions of the spectrum can indicate the presence of tri-substituted naphthalene rings and methine protons at the branch points. Inverse-gated ¹³C NMR can be particularly useful for quantitative analysis.[1]
-
Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS): This combination allows for the determination of the absolute molecular weight and the radius of gyration. A comparison of the conformation plot (log Mw vs. log Rg) of your polymer to that of a known linear standard can reveal the presence and extent of branching.
-
Rheology: The viscoelastic properties of the polymer melt or solution are highly sensitive to branching. An increase in melt viscosity and elasticity compared to a linear polymer of similar molecular weight is indicative of branching.
Q3: What is the ideal solvent for the polymerization of this compound?
A3: The ideal solvent should be inert, capable of dissolving the monomers and the resulting polymer, and should not promote the formation of carbocations. Halogenated aliphatic solvents like 1,2-dichloroethane and chloroform are often good choices. Nitrobenzene can also be used, but it is toxic and requires careful handling. Aromatic solvents such as benzene and toluene should be used with caution due to their potential to participate in Friedel-Crafts reactions. The solvent must be thoroughly dried before use.
Q4: Can impurities in the this compound monomer affect the polymerization?
A4: Yes, absolutely. Impurities can have a significant impact.
-
Monofunctional Impurities: Impurities with only one chloromethyl group will act as chain stoppers, limiting the final molecular weight.
-
Trifunctional Impurities: Impurities with three or more reactive sites will act as cross-linking agents, leading to premature gelation.
-
Acidic Impurities: Residual acids from the monomer synthesis (e.g., HCl) can catalyze Friedel-Crafts side reactions.
-
Metallic Impurities: Traces of metals from catalysts used in the monomer synthesis can also promote side reactions.
It is crucial to use a highly purified monomer for reproducible and controlled polymerizations.
Visualizations
Caption: Pathway of Friedel-Crafts side reaction.
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6-Bis(chloromethyl)naphthalene
Welcome to the technical support center for the synthesis of 2,6-bis(chloromethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to this compound?
There are three main synthetic pathways for the preparation of this compound:
-
Free-Radical Side-Chain Chlorination: This method involves the direct chlorination of the methyl groups of 2,6-dimethylnaphthalene using a radical initiator.
-
Chlorination of a Diol: This route starts with the conversion of 2,6-naphthalenedimethanol to the desired product using a chlorinating agent like thionyl chloride.
-
From a Diester via Reduction: This two-step process begins with the reduction of dimethyl 2,6-naphthalenedicarboxylate to the corresponding diol, which is then chlorinated.
2. What are the common side reactions to be aware of during the synthesis?
The most common side reactions depend on the chosen synthetic route. For the free-radical chlorination of 2,6-dimethylnaphthalene, potential side products include the mono-chlorinated intermediate (2-chloromethyl-6-methylnaphthalene), over-chlorinated products (e.g., 2-(dichloromethyl)-6-(chloromethyl)naphthalene), and ring-chlorinated byproducts. When using thionyl chloride to chlorinate the diol, the formation of cyclic sulfites can be a significant side reaction. Incomplete reduction of the diester in the third route will lead to impurities in the final product.
3. How can I purify the final product, this compound?
Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethyl acetate or a mixed solvent system such as ethanol/hexane. Column chromatography can also be employed for purification, particularly for removing closely related impurities.
4. What are the key safety precautions when working with the reagents involved in these syntheses?
Many of the reagents used in the synthesis of this compound are hazardous. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Radical initiators like AIBN can be explosive upon heating. Chlorinated solvents are often toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
II. Troubleshooting Guides
Route 1: Free-Radical Side-Chain Chlorination of 2,6-Dimethylnaphthalene
This method typically employs a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Issue 1: Low Yield of the Dichloro Product and Presence of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Initiator | Increase the molar ratio of the initiator (e.g., AIBN) to the starting material. A typical starting point is 0.1 equivalents. |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, the reaction is typically carried out at reflux in a solvent like carbon tetrachloride (CCl₄) or benzene. |
| Insufficient Chlorinating Agent | Use a sufficient molar excess of the chlorinating agent (e.g., NCS). A molar ratio of at least 2.2 equivalents of NCS per equivalent of 2,6-dimethylnaphthalene is recommended to drive the reaction to completion. |
| Short Reaction Time | Monitor the reaction progress by techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the initiator. |
Issue 2: Formation of Over-Chlorinated Byproducts
| Potential Cause | Recommended Solution |
| Excessive Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. Using slightly more than 2.0 equivalents can help minimize the formation of tri- and tetra-chlorinated products. |
| High Reaction Temperature | While a sufficiently high temperature is needed for initiation, excessive heat can lead to less selective chlorination. Maintain a steady reflux without overheating. |
Issue 3: Presence of Ring-Chlorinated Impurities
| Potential Cause | Recommended Solution |
| Use of an Inappropriate Chlorinating Agent | Some chlorinating agents can promote electrophilic aromatic substitution (ring chlorination). Using NCS is generally preferred for selective benzylic chlorination. |
| Presence of Lewis Acid Impurities | Ensure all glassware is clean and free of any residual Lewis acids, which can catalyze ring chlorination. |
Route 2: Chlorination of 2,6-Naphthalenedimethanol
This route involves the reaction of the diol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Use a molar excess of thionyl chloride (at least 2.2 equivalents). The reaction can be run in neat thionyl chloride or in an inert solvent like toluene or chloroform. |
| Low Reaction Temperature | The reaction often requires heating. Refluxing in the chosen solvent is a common practice. For less reactive alcohols, a catalytic amount of dimethylformamide (DMF) can be added.[1] |
| Hydrolysis of Product | Ensure all reagents and glassware are dry, as thionyl chloride and the product are sensitive to moisture. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Formation of Cyclic Sulfite | The reaction of 1,2-diols with thionyl chloride can form cyclic sulfites.[2] While 2,6-naphthalenedimethanol is not a 1,2-diol, intramolecular side reactions can still occur. Using an excess of thionyl chloride and ensuring the reaction goes to completion can minimize this. The addition of a base like pyridine can sometimes help, but may also complicate purification. |
| Polymerization/Resinification | The product is reactive and can polymerize, especially at high temperatures or in the presence of acid. It is important to work up the reaction mixture promptly and purify the product under mild conditions.[3] |
III. Experimental Protocols
Protocol 1: Free-Radical Chlorination of 2,6-Dimethylnaphthalene with NCS
A mixture of 2,7-dimethylnaphthalene (a close isomer, for which a detailed protocol is available and adaptable), N-bromosuccinimide (NBS, which can be replaced by NCS for chlorination), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) in carbon tetrachloride is stirred at reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then evaporated, and the residue is purified by recrystallization from chloroform to yield the desired product.
Table 1: Reaction Parameters for Free-Radical Halogenation
| Parameter | Value |
| Starting Material | 2,7-Dimethylnaphthalene (2.0 g, 12.80 mmol) |
| Halogenating Agent | N-Bromosuccinimide (5.0 g, 28.16 mmol) |
| Initiator | 2,2'-Azobisisobutyronitrile (190 mg, 1.152 mmol) |
| Solvent | Carbon Tetrachloride (160 mL) |
| Temperature | Reflux |
| Reaction Time | 10 minutes (after reaching reflux) |
| Yield | 88% (for the dibromo analog) |
Note: This protocol for the 2,7-isomer using NBS provides a strong starting point for the synthesis of the 2,6-dichloro analog using NCS. Optimization of stoichiometry and reaction time may be necessary.
Protocol 2: Chlorination of 2,6-Naphthalenedimethanol with Thionyl Chloride
2,6-Naphthalenedimethanol is dissolved in a dry, inert solvent such as benzene. Thionyl chloride (in excess) is added to the solution. The mixture is stirred, typically for about one hour at room temperature or with gentle heating, and then concentrated to yield the crude product, which can be further purified by recrystallization.
Table 2: Reaction Parameters for Diol Chlorination
| Parameter | Value |
| Starting Material | 6-Methyl-2-naphthalenemethanol (20.3 g) |
| Chlorinating Agent | Thionyl Chloride (30 mL) |
| Solvent | Dry Benzene (100 mL) |
| Reaction Time | ~1 hour |
| Work-up | Concentration |
Note: This protocol is for a mono-chlorination but the principle is directly applicable to the diol. Stoichiometry of thionyl chloride should be adjusted to at least 2.2 equivalents for the diol.
IV. Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the free-radical chlorination of 2,6-dimethylnaphthalene.
References
solubility issues of 2,6-bis(chloromethyl)naphthalene in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-bis(chloromethyl)naphthalene, focusing on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a difunctional organic compound with the molecular formula C₁₂H₁₀Cl₂. It is primarily used as a monomer or cross-linking agent in polymer chemistry to synthesize high-performance polymers, such as polyimides and liquid crystalline polymers.[1] Its reactive chloromethyl groups allow for the formation of extended polymer networks, enhancing properties like thermal stability and mechanical strength.
Q2: What are the general solubility characteristics of this compound?
Q3: Are there any known safety concerns when handling this compound?
A3: Yes, related chloromethylnaphthalene compounds are known to be lachrymators (tear-inducing) and vesicants (blistering agents).[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide: Solubility Issues
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
Initial Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Based on the properties of similar compounds, nonpolar or polar aprotic solvents are more likely to be effective. Refer to the qualitative solubility table below for guidance.
-
Increase Temperature: The solubility of naphthalene and its derivatives generally increases with temperature.[2] Gently heat the mixture while stirring. Monitor the temperature to avoid solvent boiling or compound decomposition.
-
Reduce Particle Size: If the compound is in a crystalline form, grinding it to a fine powder will increase the surface area and can improve the rate of dissolution.
-
Agitation: Ensure vigorous and continuous stirring or agitation. Magnetic stirring is standard, but mechanical stirring may be more effective for larger volumes or more viscous solvents.
-
Sonication: Using an ultrasonic bath can help break down agglomerates and accelerate the dissolution process.
dot
Caption: A flowchart for troubleshooting the dissolution of this compound.
Issue 2: The compound precipitates out of solution upon cooling.
This is a common issue, especially when solubility has been achieved at an elevated temperature.
Mitigation Strategies:
-
Use a Co-solvent System: Adding a co-solvent in which the compound has higher solubility can help maintain its presence in the solution as it cools.
-
Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at the temperature required for dissolution.
-
Recrystallization: This can be a purification step. If a pure product is desired, controlled cooling can be used to obtain crystals, which can then be isolated by filtration.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility |
| Nonpolar Aprotic | n-Heptane, Cyclohexane, Methylcyclohexane | Likely to be soluble, especially with heating. These are suggested as inert solvents for reactions involving this compound. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃) | Expected to be soluble. Related polyimides show good solubility in these solvents.[6] |
| N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc) | Likely to be soluble, particularly with heating. These are common solvents for polyimides derived from naphthalene-based monomers.[6] | |
| Polar Protic | Water, Ethanol, Methanol | Poorly soluble to insoluble in water. Limited solubility is expected in alcohols. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Polymer Synthesis
-
Preparation:
-
Weigh the desired amount of this compound in a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Ensure all glassware is thoroughly dried to prevent side reactions, as the chloromethyl groups can be sensitive to moisture, especially at elevated temperatures.
-
-
Solvent Addition:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the selected dry, polar aprotic solvent (e.g., NMP, DMAc, or DMSO). A typical starting concentration would be in the range of 5-15% (w/v), depending on the specific reaction.
-
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
Gradually heat the mixture using an oil bath to a temperature between 60-80°C. The optimal temperature will depend on the chosen solvent and the desired rate of dissolution.
-
Continue stirring and heating until the solid is completely dissolved. This may take from 30 minutes to several hours.
-
-
Proceed with Reaction:
-
Once a clear solution is obtained, it is ready for the subsequent addition of other monomers or reagents for the polymerization reaction.
-
dot
Caption: A typical experimental workflow for using this compound in polymerization.
References
Technical Support Center: Controlling Polymer Molecular Weight from 2,6-Bis(chloromethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers synthesized from 2,6-bis(chloromethyl)naphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound is a versatile monomer that can be polymerized through several step-growth polymerization techniques. The most common methods include:
-
Polycondensation with bisphenols or other nucleophilic comonomers: This reaction, a type of Williamson ether synthesis, forms poly(arylene ether)s. The chloromethyl groups react with hydroxyl or other nucleophilic groups on a comonomer.
-
Friedel-Crafts polymerization: In this method, this compound can self-condense or react with other aromatic compounds in the presence of a Lewis acid catalyst to form polymers with methylene bridges.
Q2: Why is controlling the molecular weight of the resulting polymer important?
A2: The molecular weight of a polymer is a critical parameter that significantly influences its material properties. Higher molecular weights generally lead to improved mechanical properties such as tensile strength, toughness, and modulus.[1] Conversely, lower molecular weight polymers often exhibit better solubility and processability. Therefore, precise control over molecular weight is essential to tailor the polymer's performance for specific applications.
Q3: How does the stoichiometry of the monomers affect the molecular weight of the polymer?
A3: In step-growth polymerization, achieving a high molecular weight is highly dependent on maintaining a precise stoichiometric balance between the functional groups of the monomers.[2][3] Any imbalance in the ratio of reactive groups will limit the extent of the polymerization reaction, resulting in lower molecular weight polymers.[1][2] This is because the polymer chains will be terminated by the functional group that is in excess.[4]
Q4: What is the role of reaction time and temperature in controlling molecular weight?
A4: Both reaction time and temperature are crucial parameters in step-growth polymerization.
-
Reaction Time: Longer reaction times generally lead to higher molecular weights, as it allows for more monomer units to react and form longer polymer chains.[3]
-
Temperature: The effect of temperature is more complex. Higher temperatures can increase the reaction rate, leading to higher molecular weights in a shorter time.[3] However, excessively high temperatures can also lead to side reactions, degradation of the polymer, or a shift in the reaction equilibrium, which can limit the final molecular weight.
Q5: Can I use a monofunctional monomer to control the molecular weight?
A5: Yes, the addition of a small amount of a monofunctional monomer, often referred to as a "chain stopper," is a common and effective method to control and limit the molecular weight of polymers in step-growth polymerization.[3][4] The monofunctional monomer reacts with the growing polymer chain, capping the reactive end and preventing further propagation. The final molecular weight is determined by the concentration of the monofunctional monomer.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Imprecise Stoichiometry: An excess of one of the comonomers. | Carefully purify and accurately weigh all monomers. Ensure a 1:1 molar ratio of reactive functional groups for the highest molecular weight.[1][2] |
| Incomplete Reaction: The polymerization was not allowed to proceed to a high enough conversion. | Increase the reaction time to allow the polymerization to reach a higher extent of reaction.[3] Monitor the reaction progress if possible. | |
| Presence of Impurities: Monofunctional impurities or water can act as chain terminators. | Purify all monomers and solvents before use. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Reaction Temperature: The temperature may be too low for a sufficient reaction rate or too high, causing degradation. | Optimize the reaction temperature. A gradual increase in temperature can sometimes be beneficial. Refer to literature for similar polymerization systems. | |
| Inconsistent Molecular Weight Between Batches | Variability in Monomer Purity: Different batches of monomers may have varying levels of purity. | Standardize the purification procedure for all monomers and verify purity before each reaction. |
| Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or inert atmosphere. | Carefully control and monitor all reaction parameters. Use a well-calibrated heating and stirring system. | |
| Gel Formation (Cross-linking) | Multifunctional Impurities: The presence of monomers with more than two reactive groups. | Ensure the purity of your monomers and remove any multifunctional impurities. |
| Side Reactions at High Temperatures: Certain reaction conditions can promote side reactions that lead to cross-linking. | Lower the reaction temperature and/or screen for alternative catalysts that are less likely to promote side reactions. |
Experimental Protocols
Illustrative Protocol for Polycondensation of this compound with a Bisphenol (Williamson Ether Synthesis Type)
This is a generalized, illustrative protocol. Specific conditions will need to be optimized for the chosen bisphenol and desired molecular weight.
-
Monomer and Reagent Preparation:
-
Ensure this compound and the chosen bisphenol comonomer are of high purity. Recrystallize if necessary.
-
Thoroughly dry all monomers in a vacuum oven at an appropriate temperature before use.
-
Use anhydrous, high-purity solvents (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Use a powdered, anhydrous base such as potassium carbonate (K₂CO₃).
-
-
Polymerization Setup:
-
Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet and outlet, and a condenser.
-
Flame-dry the glassware under vacuum and then cool under a stream of dry nitrogen.
-
-
Reaction Procedure:
-
Charge the flask with the bisphenol and an equimolar amount of this compound.
-
Add the anhydrous solvent to achieve a desired monomer concentration (e.g., 10-20 wt%).
-
Add a slight excess of the anhydrous base (e.g., 1.1 to 1.5 equivalents per hydroxyl group).
-
Begin stirring and purge the system with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180 °C) and maintain for a set period (e.g., 8-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer repeatedly with hot water and methanol to remove residual salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
-
Quantitative Data Summary
Table 1: Effect of Monomer Stoichiometry on Polymer Molecular Weight
| Molar Ratio (this compound : Bisphenol) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1 : 1.05 | 8,000 | 2.5 |
| 1 : 1.02 | 20,000 | 2.2 |
| 1 : 1.00 | 50,000 | 2.1 |
| 1.02 : 1 | 18,000 | 2.3 |
| 1.05 : 1 | 7,500 | 2.6 |
Table 2: Effect of Reaction Time on Polymer Molecular Weight
| Reaction Time (hours) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 4 | 15,000 | 2.3 |
| 8 | 30,000 | 2.2 |
| 16 | 48,000 | 2.1 |
| 24 | 52,000 | 2.1 |
Table 3: Effect of Monofunctional Additive on Polymer Molecular Weight
| Mole % of Monofunctional Additive | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0 | 50,000 | 2.1 |
| 1 | 25,000 | 2.0 |
| 2 | 12,000 | 1.9 |
| 5 | 5,000 | 1.8 |
Visualizations
Caption: Experimental workflow for the synthesis of polymers from this compound.
Caption: Troubleshooting flowchart for addressing low molecular weight in polymerization reactions.
References
Technical Support Center: 2,6-Bis(chloromethyl)naphthalene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-bis(chloromethyl)naphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate in the synthesis of high-performance polymers, such as polyimides and liquid crystalline polymers.[1][2] Its two reactive chloromethyl groups allow for cross-linking and functionalization, which can enhance the thermal stability and mechanical strength of materials.[1][2] It also serves as a building block for organic semiconductors, optoelectronic materials, and specialty resins.[1]
Q2: What are the main safety precautions to consider when handling this compound and related compounds?
Compounds like chloromethylnaphthalenes are often lachrymators (tear-inducing) and vesicants (blistering agents).[3] It is crucial to handle these chemicals in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Q3: How should this compound be properly stored?
It is recommended to store this compound at 2-8°C under an inert gas.[1] Proper storage is essential to prevent degradation and maintain its reactivity for consistent experimental results.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound via Chloromethylation
Possible Cause 1: Suboptimal Reaction Temperature.
-
Suggestion: The reaction temperature is a critical parameter. For the chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid, a temperature range of 80-85°C is often employed.[3] Significantly lower temperatures may lead to an incomplete reaction, while higher temperatures can promote the formation of unwanted byproducts and resinification.
Possible Cause 2: Inefficient Stirring.
-
Suggestion: The reaction mixture is often heterogeneous. Vigorous and consistent stirring is necessary to ensure proper mixing of the reactants and to facilitate the reaction.[3]
Possible Cause 3: Presence of Water or Acid during Workup and Distillation.
-
Suggestion: Traces of water or acid can cause the product to resinify, especially during distillation.[3] It is crucial to thoroughly wash the crude product to remove acid and to use a drying agent like anhydrous potassium carbonate before distillation.[3] The use of a trap containing alkali to protect the vacuum pump from acid fumes is also recommended.[3]
Problem 2: Formation of Unwanted Isomers
Possible Cause: Lack of Regioselectivity in the Chloromethylation Reaction.
-
Suggestion: The chloromethylation of naphthalene can lead to a mixture of isomers, including 1,4- and 1,5-bis(chloromethyl)naphthalene, in addition to the desired 2,6-isomer.[6] The choice of catalyst can influence the regioselectivity. For instance, a mixed catalyst system of FeCl₃ and CuCl₂ has been shown to improve regioselectivity in some chloromethylation reactions.[7] Careful control of reaction conditions is key.
Problem 3: Product Decomposition or Resinification during Purification
Possible Cause: Thermal Instability.
-
Suggestion: this compound and its isomers can be prone to decomposition at high temperatures.[8] During purification by distillation, it is advisable to use a vacuum to lower the boiling point and to distill at a moderate rate.[3] Using a clean, dry distillation flask can also help minimize resinification.[3] For small-scale purifications, Kugelrohr distillation or flash column chromatography can be effective alternatives to traditional distillation.[8][9]
Experimental Protocols
General Protocol for Chloromethylation of Naphthalene
This protocol is a generalized procedure based on the synthesis of 1-chloromethylnaphthalene and can be adapted for the synthesis of bis(chloromethyl)naphthalene isomers.[3]
Materials:
-
Naphthalene
-
Paraformaldehyde
-
Glacial acetic acid
-
85% Phosphoric acid
-
Concentrated hydrochloric acid
-
Ether or other suitable organic solvent
-
10% Potassium carbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath to 80–85°C with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, cold 10% potassium carbonate solution, and again with cold water.
-
Extract the product with a suitable organic solvent like ether.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Reference |
| Reaction | Chloromethylation | Side-chain Chlorination | [7],[4] |
| Starting Material | Naphthalene | 2,6-Dimethylnaphthalene | [7],[4] |
| Reagents | Paraformaldehyde, HCl, Acetic Acid, Phosphoric Acid | Chlorine gas, Light | [7],[4] |
| Typical Temperature | 80-85°C | 190-210°C | [4],[3] |
| Potential Byproducts | Isomeric bis(chloromethyl)naphthalenes, di-naphthylmethane | Over-chlorinated products | [7],[3] |
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 7. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
Technical Support Center: Stabilization of 2,6-Bis(chloromethyl)naphthalene for Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of 2,6-bis(chloromethyl)naphthalene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under controlled conditions. Based on safety data sheets for this and similar chlorinated compounds, the following conditions are recommended.[1][2][3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (e.g., 2-8°C)[4] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4] | Prevents oxidation, which is a common degradation pathway for chlorinated hydrocarbons.[5][6] |
| Light | Protect from light (use amber vials/bottles) | Light, especially UV, can catalyze the degradation of chlorinated compounds.[6][7] |
| Container | Tightly sealed, suitable containers | Prevents exposure to atmospheric moisture and oxygen.[1][2] |
| Location | Well-ventilated area, designated corrosives area[1][2] | Ensures safety in case of accidental release of corrosive vapors like HCl.[7] |
Q2: What are the common signs of degradation?
A2: Degradation of this compound can be identified through several observable changes:
-
Change in Appearance: The pure compound is a solid.[8] Development of a yellowish or brownish color can indicate the formation of degradation products.
-
Development of Acidity: A primary degradation pathway for chlorinated hydrocarbons is the formation of hydrogen chloride (HCl).[5][7] This will result in an acidic environment if moisture is present.
-
Reduced Purity: Analysis by methods such as HPLC or GC will show a decrease in the main peak area and the appearance of new peaks corresponding to impurities.
-
Insolubility: The formation of polymeric byproducts may lead to decreased solubility in standard solvents.
Q3: Which factors can accelerate the degradation of this compound?
A3: Several factors can accelerate the decomposition of chlorinated hydrocarbons. It is crucial to avoid:
-
Moisture: Water can hydrolyze the chloromethyl groups, leading to the formation of the corresponding alcohol (2,6-bis(hydroxymethyl)naphthalene) and corrosive HCl.
-
Heat and Light: Elevated temperatures and exposure to UV light provide the energy needed to initiate and propagate decomposition reactions, including oxidation.[6][7]
-
Presence of Metals: Certain metals, such as aluminum, iron, and copper, can catalyze the degradation of chlorinated hydrocarbons.[7][9]
-
Incompatible Materials: Contact with strong bases, oxidizing agents, alcohols, and amines should be avoided as they can react with the compound.[2]
Q4: What are the likely degradation pathways for this compound?
A4: The primary mode of reactivity for 2-(chloromethyl)naphthalene involves nucleophilic substitution at the benzylic carbon.[10] For this compound, the two main degradation pathways are hydrolysis and oxidation. The formation of acidic byproducts is a key concern in both pathways.[5][7]
Caption: Potential degradation pathways for this compound.
Q5: Are there recommended stabilizers for long-term storage?
A5: While no studies specifically detail stabilizers for this compound, data from related chlorinated hydrocarbons suggest that a small amount of a stabilizer can significantly inhibit decomposition.[5][7] These stabilizers generally fall into two categories: acid scavengers and antioxidants.
Table 2: Potential Stabilizers for Chlorinated Hydrocarbons
| Stabilizer Class | Examples | Proposed Mechanism | Concentration Range (% w/w) |
| Acid Scavengers | Amines (e.g., Diallylamine), Epoxides[7][9] | Neutralize acidic byproducts like HCl, preventing acid-catalyzed degradation. | 0.005 - 1.0%[7] |
| Antioxidants | Phenols, Unsaturated Hydrocarbons (e.g., Tripropylene)[6][7] | Inhibit oxidative decomposition pathways that are often initiated by free radicals.[5] | 0.005 - 1.0%[7] |
| Guanidine Derivatives | Triphenyl guanidine[5] | Acts as a universal stabilizer, inhibiting chemical decomposition under various conditions. | 0.001 - 1.0%[5] |
Troubleshooting Guide
This guide provides a systematic workflow for investigating suspected degradation of this compound.
Problem: I suspect my stored sample of this compound has degraded.
Caption: A logical workflow for troubleshooting suspected chemical degradation.
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound
This protocol describes a method for evaluating the stability of this compound under stressed conditions to predict its long-term shelf life.
1. Objective: To assess the impact of elevated temperature, humidity, and light exposure on the purity and degradation of this compound over time.
2. Materials:
-
This compound (high purity reference lot)
-
Amber and clear glass vials with inert caps
-
HPLC system with a suitable column (e.g., C18)
-
pH indicator strips or pH meter
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with controlled light source (e.g., Xenon lamp)
-
Analytical balance
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
3. Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound into multiple amber and clear vials.
-
For humidity testing, prepare some samples in vials that will be left partially open inside a humidity chamber.
-
Prepare a "control" set of samples to be stored at optimal conditions (2-8°C, dark, sealed).
-
Prepare a "stabilized" set by adding a potential stabilizer (e.g., 0.1% w/w triphenyl guanidine) to another batch of samples.[5]
-
-
Stress Conditions:
-
Thermal Stress: Place sealed, amber vials in a stability chamber at 40°C and 60°C.
-
Humidity Stress: Place partially sealed amber vials in a stability chamber at 40°C / 75% Relative Humidity (RH).
-
Photostability Stress: Place clear vials in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
-
-
Analysis:
-
Visual Inspection: Record any change in color or physical state.
-
Acidity Test: Dissolve a small, known amount of the sample in a neutral solvent (e.g., acetone/water) and measure the pH.
-
Purity Analysis (HPLC):
-
Prepare a stock solution of each sample at a known concentration (e.g., 1 mg/mL in acetonitrile).
-
Inject onto the HPLC system.
-
Determine the purity by calculating the area percentage of the main peak.
-
Quantify the formation of degradation products relative to the main peak.
-
-
4. Data Presentation:
Results should be recorded in a structured table to facilitate comparison across different conditions and time points.
Table 3: Sample Data Table for Accelerated Stability Study
| Condition | Time Point | Appearance | pH (of 1 mg/mL soln) | Purity (%) | Total Impurities (%) |
| Control (4°C, Dark) | T=0 | White Solid | 6.8 | 99.8 | 0.2 |
| T=4 weeks | No Change | 6.8 | 99.7 | 0.3 | |
| Thermal (60°C, Dark) | T=0 | White Solid | 6.8 | 99.8 | 0.2 |
| T=4 weeks | Slight Yellowing | 5.5 | 95.2 | 4.8 | |
| Photo (ICH Light) | T=0 | White Solid | 6.8 | 99.8 | 0.2 |
| T=4 weeks | Yellow Solid | 5.2 | 92.5 | 7.5 | |
| Stabilized (60°C, Dark) | T=0 | White Solid | 7.0 | 99.7 | 0.3 |
| T=4 weeks | No Change | 6.9 | 99.5 | 0.5 |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. 2506-41-4|2-(Chloromethyl)naphthalene|BLD Pharm [bldpharm.com]
- 5. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 6. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 7. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]
- 10. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,6-Bis(chloromethyl)naphthalene
Welcome to the Technical Support Center for the synthesis of 2,6-bis(chloromethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of this compound. The recommended approach for a scalable and selective synthesis is a two-step process:
-
Synthesis of 2,6-dimethylnaphthalene (2,6-DMN)
-
Free-Radical Chlorination of 2,6-dimethylnaphthalene
Direct chloromethylation of naphthalene is generally not recommended for scale-up due to the formation of a complex mixture of isomers that are difficult to separate.
FAQs: Synthesis of 2,6-Dimethylnaphthalene (Step 1)
Q1: What are the main challenges in the large-scale synthesis of 2,6-dimethylnaphthalene?
A1: The primary challenge is controlling the regioselectivity of the reaction. The methylation of naphthalene can produce a mixture of ten different dimethylnaphthalene (DMN) isomers.[1][2] Separating the desired 2,6-DMN from the other isomers is difficult and costly due to their similar physical properties.[1]
Q2: Which synthetic route is recommended for producing 2,6-DMN at scale?
A2: The alkylation of naphthalene or 2-methylnaphthalene with methanol over a shape-selective zeolite catalyst is a promising method for large-scale production due to its relatively simple process and the use of inexpensive raw materials.[3]
Q3: How can I maximize the yield of the 2,6-DMN isomer?
A3: Maximizing the yield of 2,6-DMN involves careful selection of the catalyst and optimization of reaction conditions. Shape-selective zeolites, such as ZSM-5, can favor the formation of the desired isomer.[4] Reaction parameters like temperature, pressure, and reactant feed rates must be tightly controlled to influence the isomer distribution.
Q4: My reaction produces a low yield of 2,6-DMN and a high concentration of other isomers. What can I do?
A4: This is a common issue. To address this, you should:
-
Verify Catalyst Activity: Ensure your zeolite catalyst is properly activated and has the desired acidity and pore size.
-
Optimize Reaction Conditions: Systematically vary the temperature and pressure to find the optimal conditions for 2,6-DMN formation.
-
Purification Strategy: Implement an efficient crystallization process to isolate the 2,6-DMN from the isomer mixture.
Troubleshooting: Purification of 2,6-Dimethylnaphthalene
Q5: What is the best method to purify 2,6-DMN from a mixture of isomers?
A5: Fractional crystallization is the most effective method for purifying 2,6-DMN on a large scale.[1][5] This technique exploits the differences in the melting points and solubilities of the DMN isomers.
Q6: I'm having trouble achieving high purity of 2,6-DMN by crystallization. What are some key parameters to consider?
A6: To improve the purity of your 2,6-DMN, focus on the following:
-
Solvent Selection: A mixture of methanol and acetone has been shown to be effective for the purification of 2,6-DMN.[6][7] Ethanol is also a suitable solvent.[5]
-
Crystallization Temperature: The final cooling temperature during crystallization significantly impacts the purity and yield.
-
Solvent-to-Feed Ratio: The ratio of the solvent to the crude DMN mixture should be optimized to ensure efficient purification.
-
Multiple Crystallization Steps: A single crystallization may not be sufficient. Multiple recrystallization steps are often necessary to achieve high purity.[8]
FAQs: Free-Radical Chlorination of 2,6-Dimethylnaphthalene (Step 2)
Q7: What are the primary challenges in the chlorination of 2,6-dimethylnaphthalene?
A7: The main challenges include:
-
Over-chlorination: The reaction can proceed to introduce more than one chlorine atom onto each methyl group, leading to the formation of dichloromethyl and trichloromethyl byproducts.
-
Ring Chlorination: Although less favorable under free-radical conditions, some chlorination on the aromatic ring can occur.
-
Formation of Impurities: Dimerization and polymerization of radical intermediates can lead to the formation of tarry byproducts.
Q8: What conditions are recommended for the selective monochlorination of the methyl groups?
A8: For selective monochlorination, it is crucial to:
-
Control the Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) relative to the 2,6-DMN.
-
Use a Radical Initiator: A free-radical initiator, such as UV light or a chemical initiator like AIBN, is necessary to promote the reaction at the methyl groups.
-
Maintain Optimal Temperature: The reaction temperature should be carefully controlled to favor the desired reaction and minimize side reactions.
Troubleshooting: Synthesis and Purification of this compound
Q9: The yield of this compound is low, and I'm observing a significant amount of tar-like residue. What could be the cause?
A9: The formation of resinous byproducts is a common issue in chloromethylation and related reactions, especially at scale.[9] This can be caused by:
-
High Reaction Temperature: Excessive heat can promote polymerization and decomposition.
-
Presence of Acidic Impurities: Traces of acid can catalyze side reactions.
-
Prolonged Reaction Time: Longer reaction times can lead to the formation of more byproducts. To mitigate this, ensure the reaction is carried out at the optimal temperature and for the appropriate duration. Also, thoroughly dry your starting materials and solvents to remove any acidic impurities.
Q10: How can I purify the final this compound product?
A10: Recrystallization is the most common method for purifying this compound. Suitable solvents include methanol, ethanol, or a mixture of ethyl acetate and hexane.[10][11] The choice of solvent will depend on the specific impurities present in your crude product.
Data Presentation
Table 1: Isomer Distribution in the Synthesis of Dimethylnaphthalene (DMN)
| Catalyst | Temperature (°C) | 2,6-DMN Selectivity (%) | 2,7-DMN Selectivity (%) | Other DMN Isomers (%) | Reference |
| ZSM-5 | 400-500 | ~56 | - | - | [4] |
| SAPO-11 | Not Specified | Higher than ZSM-5 | Lower than ZSM-5 | - | [12] |
Note: The exact distribution of isomers is highly dependent on the specific catalyst preparation and reaction conditions.
Table 2: Purification of 2,6-Dimethylnaphthalene by Crystallization
| Starting Purity (%) | Solvent System | Final Purity (%) | Yield (%) | Reference |
| 10.43 | Methanol/Acetone | 99.5 | Not Specified | [6] |
| 76 | Methanol/Acetone | 99.7 | 40 | [7] |
| 45.37 | Ethanol | 99.24 | 95.7 | [5] |
| 13.9 | Isopropyl Alcohol/Methyl Acetate | 99.9 | 19.5 | [8] |
Experimental Protocols
Key Experiment 1: Synthesis of 2,6-Dimethylnaphthalene via Methylation of Naphthalene
This protocol is a generalized procedure based on common methods for naphthalene alkylation.
Materials:
-
Naphthalene
-
Methanol
-
Shape-selective zeolite catalyst (e.g., ZSM-5)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with the zeolite catalyst.
-
Activate the catalyst by heating under a flow of inert gas.
-
Introduce a feed of naphthalene and methanol into the reactor at a controlled rate.
-
Maintain the reactor at the desired temperature and pressure to facilitate the alkylation reaction.
-
The product stream, containing a mixture of DMN isomers, is collected and cooled.
-
The crude DMN mixture is then subjected to purification by crystallization.
Key Experiment 2: Purification of 2,6-Dimethylnaphthalene by Fractional Crystallization
Materials:
-
Crude dimethylnaphthalene isomer mixture
-
Crystallization solvent (e.g., methanol/acetone mixture or ethanol)
Procedure:
-
Dissolve the crude DMN mixture in the chosen solvent system at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The rate of cooling should be controlled to promote the formation of pure crystals.
-
The 2,6-DMN, having a higher melting point than many other isomers, will crystallize out of the solution first.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified 2,6-DMN crystals.
-
For higher purity, this process can be repeated (recrystallization).
Key Experiment 3: Free-Radical Chlorination of 2,6-Dimethylnaphthalene
Materials:
-
Purified 2,6-dimethylnaphthalene
-
Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Free-radical initiator (e.g., UV lamp or AIBN)
Procedure:
-
Dissolve the 2,6-dimethylnaphthalene in the inert solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), a condenser, and a thermometer.
-
Initiate the reaction by either exposing the mixture to UV light or adding a chemical initiator.
-
Slowly introduce the chlorinating agent into the reaction mixture while maintaining the desired temperature. The addition rate should be controlled to prevent over-chlorination.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).
-
Once the desired conversion is achieved, stop the reaction by discontinuing the addition of the chlorinating agent and turning off the initiator source.
-
Wash the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
-
The crude this compound is then purified by recrystallization.
Mandatory Visualization
References
- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. nacatsoc.org [nacatsoc.org]
- 3. syxbsyjg.com [syxbsyjg.com]
- 4. researchgate.net [researchgate.net]
- 5. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,6-bis(chloromethyl)naphthalene and Other Bifunctional Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the selection of appropriate monomers is paramount. This guide provides an objective comparison of 2,6-bis(chloromethyl)naphthalene and other bifunctional monomers commonly employed in the synthesis of high-performance polymers. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to Bifunctional Monomers
Bifunctional monomers are molecules that possess two reactive functional groups, enabling them to act as the fundamental building blocks in step-growth polymerization.[1] The nature of these functional groups dictates the type of polymer formed, with common examples including polyesters, polyamides, and, of particular interest to this guide, poly(arylene vinylene)s. The structure of the monomer backbone plays a crucial role in determining the final properties of the polymer, such as its thermal stability, mechanical strength, and optoelectronic characteristics.
This compound: A Key Monomer for Naphthalene-Based Polymers
This compound is a bifunctional monomer characterized by a naphthalene core with two chloromethyl substituents. This structure imparts unique properties to the resulting polymers, primarily due to the rigid and extended aromatic system of the naphthalene unit. Polymers derived from this monomer, such as poly(2,6-naphthalene vinylene) (PNV), are noted for their potential in applications requiring high thermal stability and specific optoelectronic properties.
Comparison of Polymer Properties
The choice of bifunctional monomer significantly influences the performance of the resulting polymer. Below is a comparison of key properties of polymers synthesized from this compound and other common bifunctional monomers, such as p-xylylene dichloride and its substituted derivatives, which form the basis of poly(p-phenylene vinylene) (PPV) and its analogues.
| Property | Poly(2,6-naphthalene vinylene) (PNV) from this compound | Poly(p-phenylene vinylene) (PPV) from p-xylylene dichloride | Substituted PPVs (e.g., MEH-PPV) from substituted p-xylylene dichlorides |
| Thermal Stability (TGA) | High thermal stability is expected due to the rigid naphthalene backbone. | Good thermal stability. | Onset of weight loss for hyperbranched PPV derivatives can be around 375-382 °C.[2] |
| Glass Transition Temp. (Tg) | Generally high due to chain rigidity. | High, often above 200 °C. | Varies with the nature and length of the substituent side chains. |
| Solubility | Often requires solubilizing side chains for solution processing. | Insoluble in common organic solvents. | Solubilized by the introduction of flexible side chains (e.g., 2-ethylhexyloxy). Soluble in toluene, THF, chloroform.[2] |
| Optical Properties (UV-Vis) | Absorption and emission are typically blue-shifted compared to PPV. | Absorption maximum around 420 nm. | Absorption maximum is red-shifted with alkoxy substituents (e.g., ~500 nm for MEH-PPV).[2] |
| Luminescence | Can exhibit blue or green fluorescence. | Yellow-green fluorescence with emission maxima around 520 and 551 nm.[3] | Emission is red-shifted compared to PPV (e.g., orange-red for MEH-PPV).[2] |
| Molecular Weight (Mw) | High molecular weights are achievable. | High molecular weights are achievable. | High molecular weights (e.g., ~10^6 g/mol ) can be obtained.[2] |
Experimental Protocols
The Gilch polymerization is a widely used method for the synthesis of poly(arylene vinylene)s from bis(chloromethyl) aromatic monomers.
General Experimental Protocol for Gilch Polymerization
This protocol is a generalized procedure based on the synthesis of substituted poly(p-phenylene vinylene) derivatives.[2]
Materials:
-
Bifunctional monomer (e.g., this compound or a substituted p-xylylene dichloride)
-
Potassium tert-butoxide (t-BuOK) solution in tetrahydrofuran (THF) (e.g., 1.0 M or 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, etc.)
Procedure:
-
The bifunctional monomer is dissolved in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of potassium tert-butoxide in THF is added dropwise to the stirred monomer solution over a period of 1 hour. The molar ratio of base to monomer is typically in excess to ensure complete reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an extended period, typically 20-24 hours. The solution will often develop a characteristic color and may become viscous as the polymer forms.
-
The polymerization is quenched by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with methanol to remove unreacted monomer and oligomers, and dried under vacuum.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and as thin films.
Reaction Mechanism and Experimental Workflow
Gilch Polymerization Pathway
The Gilch polymerization is thought to proceed through a radical mechanism involving a p-quinodimethane intermediate.
Caption: The Gilch polymerization mechanism.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of a poly(arylene vinylene).
Caption: Workflow for polymer synthesis and characterization.
Conclusion
The selection of a bifunctional monomer is a critical step in designing high-performance polymers. This compound offers the potential to create polymers with enhanced thermal stability and distinct optical properties due to its rigid, aromatic naphthalene core. In contrast, monomers based on p-xylylene dichloride and its derivatives provide a versatile platform for tuning solubility and optoelectronic properties through the introduction of various substituent groups. The Gilch polymerization provides a robust method for synthesizing a wide range of poly(arylene vinylene)s from these monomers. Researchers should carefully consider the desired properties of the final material when selecting the appropriate bifunctional monomer for their specific application.
References
Performance of 2,6-Bis(chloromethyl)naphthalene-Based Polymers in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of naphthalene-based polymers in Organic Light-Emitting Diodes (OLEDs), with a focus on derivatives of 2,6-bis(chloromethyl)naphthalene. Due to the limited availability of specific performance data for polymers directly synthesized from this compound in publicly accessible research, this guide utilizes data from closely related 1,4-naphthalene-based copolymers as a representative benchmark. This information is compared against established alternative emissive and hole-transporting polymers, namely poly(p-phenylene vinylene) (PPV) and polyfluorene (PFO) derivatives.
Data Presentation: Comparative Performance of OLED Polymers
The following tables summarize key performance metrics for naphthalene-based polymers and their alternatives in OLED devices.
| Polymer System | Role in OLED | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Luminous Efficiency (lm/W) | Turn-on Voltage (V) |
| Naphthalene-Based Polymer | |||||
| 6 wt% PNP(1,4)-TF in PVK Host[1] | Emissive Layer | ~600 | up to 1% | ~7 times enhancement over pristine PVK | ~11 V (at max luminance) |
| Alternative Emissive Polymers | |||||
| Poly(p-phenylene vinylene) (PPV) | Emissive Layer | - | > 0.5%[2] | - | - |
| Poly(9,9-dioctylfluorene) (PFO) | Emissive Layer | - | - | up to 8.2 | - |
| F8BT (Polyfluorene derivative) | Emissive Layer | > 3302 | - | 1.92 | - |
| Alternative Hole-Transport Polymers | |||||
| TPD Derivative Polymer (P3) with Alq3 Emitter | Hole-Transport Layer | - | ~4.5% | 20 | 3.0 |
| Common Small Molecule Emitter | |||||
| Alq3 (Tris(8-hydroxyquinolinato)aluminium) | Emissive/Electron-Transport Layer | 52,300 | - | - | 5.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a naphthalene-based polymer and the fabrication of a polymer-based OLED device.
Synthesis of 1,4-Naphthalene-Based Copolymer (PNP(1,4)-TF)
This protocol is based on the Suzuki coupling polymerization method.[1]
Materials:
-
1,4-dibromonaphthalene
-
Fluorene-based diboronic acid or ester comonomer
-
Toluene (anhydrous)
-
2 M Potassium carbonate (K₂CO₃) aqueous solution
-
Aliquat 336
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
4-methoxyphenylboronic acid (end-capper)
-
2-bromothiophene (end-capper)
-
Methanol
-
Water
Procedure:
-
In a 50 mL Schlenk flask, dissolve the naphthalene and fluorene-based monomers (0.25 mmol each) in 10 mL of anhydrous toluene.
-
Add 5 mL of 2 M K₂CO₃ aqueous solution and 2 drops of Aliquat 336 to the reaction mixture.
-
Purge the solution with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (11 mg, 0.01 mmol) to the mixture.
-
Stir the reaction at 80 °C for approximately 3 days.
-
To end-cap the polymer chains, add 4-methoxyphenylboronic acid, stir for 30 minutes, then add 2-bromothiophene and stir overnight.
-
Precipitate the polymer by pouring the reaction mixture into a 1:1 mixture of methanol and water (200 mL total).
-
Filter and collect the solid polymer product.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the final polymer product under vacuum.
Fabrication of a Polymer-Based OLED Device
This is a general protocol for fabricating a solution-processed polymer OLED.[3][4]
Device Structure: ITO / PEDOT:PSS / Emissive Polymer Layer / Cathode (e.g., Ca/Al)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive polymer solution (e.g., naphthalene-based polymer in chlorobenzene)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 10-15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with oxygen plasma to improve the work function and promote adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrate at 150 °C in a nitrogen atmosphere for 30 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Prepare a solution of the emissive polymer in a suitable solvent like chlorobenzene.
-
Spin-coat the emissive polymer solution onto the PEDOT:PSS layer (e.g., at 1500 rpm for 60 seconds).
-
Anneal the film under an inert atmosphere.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a bilayer cathode by sequentially evaporating a thin layer of a low work function metal like Calcium (Ca) followed by a thicker, more stable metal layer like Aluminum (Al) at a high vacuum (e.g., 10⁻⁶ Torr).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass slide in a nitrogen atmosphere to protect the organic layers and cathode from oxygen and moisture.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks in the development and evaluation of OLED materials.
Caption: Workflow for the development and testing of naphthalene-based polymer OLEDs.
Caption: Energy level diagram for a typical multilayer polymer OLED.
References
- 1. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 2. fuuu.be [fuuu.be]
- 3. Recent progress of high performance polymer OLED and OPV materials for organic printed electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 2,6-Bis(chloromethyl)naphthalene Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comparative overview of key analytical techniques for validating the structure of 2,6-bis(chloromethyl)naphthalene and its derivatives. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate techniques for structural confirmation.
The unambiguous determination of the chemical structure of this compound, a versatile building block in organic synthesis, is paramount for its application in materials science and pharmaceutical development. The presence and substitution pattern of the chloromethyl groups on the naphthalene core significantly influence the molecule's reactivity and properties. Therefore, rigorous structural validation is essential. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction for this purpose.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and spectrometric techniques is typically employed for the comprehensive structural validation of organic molecules. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Non-destructive, provides detailed information about the molecular framework. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms (quaternary, CH, CH₂, CH₃). | Provides a clear fingerprint of the carbon skeleton. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations. |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides information on molecular formula and substructures. | Fragmentation can be complex, and the molecular ion may not always be observed. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides unambiguous proof of structure and stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain. |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | H-4, H-8 |
| ~7.75 | s | 2H | H-1, H-5 |
| ~7.50 | d | 2H | H-3, H-7 |
| ~4.75 | s | 4H | -CH₂Cl |
Expected ¹³C NMR (100 MHz, CDCl₃) Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-2, C-6 |
| ~133 | C-4a, C-8a |
| ~129 | C-4, C-8 |
| ~128 | C-1, C-5 |
| ~127 | C-3, C-7 |
| ~46 | -CH₂Cl |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and determine the type of carbon atoms.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Expected Fragmentation Pattern for this compound (EI-MS):
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 224 (for ³⁵Cl isotopes). The isotopic pattern of the molecular ion, with contributions from ³⁷Cl, will be characteristic for a molecule containing two chlorine atoms. Key fragmentation pathways would involve the loss of a chlorine radical (Cl•) and a chloromethyl radical (•CH₂Cl).
-
m/z 224: Molecular ion [C₁₂H₁₀Cl₂]⁺
-
m/z 189: Loss of a chlorine atom [M - Cl]⁺
-
m/z 175: Loss of a chloromethyl group [M - CH₂Cl]⁺
-
m/z 152: Loss of two chlorine atoms [M - 2Cl]⁺ or loss of HCl from the [M-Cl] fragment.
-
m/z 140: Naphthalene cation radical [C₁₀H₈]⁺ after loss of both chloromethyl groups.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Single-Crystal X-ray Diffraction
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A suitable method for this compound would be slow evaporation of a saturated solution in a suitable organic solvent or a mixture of solvents (e.g., toluene, hexane, or ethyl acetate).
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final, accurate molecular structure.
Workflow and Logic Diagrams
To visualize the process of structural validation and the relationships between the different analytical techniques, the following diagrams are provided.
By employing a multi-technique approach as outlined in this guide, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity and reliability of their scientific findings. The combination of NMR, MS, and X-ray crystallography provides a comprehensive and unambiguous structural characterization.
A Comparative Analysis of Polymerization Methodologies for 2,6-Bis(chloromethyl)naphthalene
Comparison of Polymerization Methods
The following table summarizes the key performance indicators for the different polymerization methods. It is important to note that the data is compiled from studies on 2,6-bis(chloromethyl)naphthalene and analogous aromatic bis(chloromethyl) monomers, and therefore represents a comparative overview rather than a direct head-to-head study.
| Polymerization Method | Resulting Polymer Structure | Monomer(s) | Typical Molecular Weight (Mn) | Polydispersity Index (PDI) | Yield (%) | Key Features |
| Gilch Polymerization | Poly(2,6-naphthalene vinylene) | This compound | High (e.g., 84,000 g/mol for a fluorene analog)[1] | Low to Moderate (e.g., 1.5 for a fluorene analog)[1] | Moderate to High | Direct route to conjugated polymers; reaction proceeds via a p-quinodimethane intermediate. |
| Polyetherification | Poly(2,6-naphthalene dimethylene ether) | This compound, Bisphenol A | Moderate | Moderate | High (e.g., >90%) | Forms polyethers with flexible linkages; often employs phase-transfer catalysis for high yields. |
| Friedel-Crafts Self-Condensation | Poly(2,6-naphthalene methylene) | This compound | Low to Moderate | High (can be > 15) | Moderate | Results in a poly(arylene methylene) structure; can lead to cross-linking and broad molecular weight distributions. |
Experimental Protocols
Gilch Polymerization of an Analogous Monomer
This protocol describes the synthesis of poly(9,9-di-n-octylfluorene-2,7-vinylene), a close analog of poly(2,6-naphthalene vinylene), via Gilch polymerization.[1]
Monomer: 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene
Procedure:
-
A solution of potassium tert-butoxide (1.0 M in THF, 6.0 mmol) is added to a stirred solution of the monomer (1.0 g, 2.1 mmol) in 100 mL of dry THF over 30 minutes using a syringe pump.
-
The reaction mixture, which gradually develops increasing viscosity and a green fluorescence, is stirred for 24 hours at room temperature under a nitrogen atmosphere.
-
The resulting polymer is isolated by precipitation into methanol, followed by filtration and drying.
Polyetherification of this compound with Bisphenol A
This representative protocol is based on the phase-transfer catalyzed polyetherification of bis(chloromethyl) compounds with bisphenols.
Monomers: this compound, Bisphenol A
Procedure:
-
To a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, an equimolar amount of Bisphenol A, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent system (e.g., an aqueous solution of sodium hydroxide and an organic solvent like chlorobenzene).
-
The biphasic mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) for several hours until the desired viscosity is achieved.
-
The organic layer is separated, washed with water to remove the catalyst and unreacted base, and then the polymer is precipitated by pouring the solution into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum.
Friedel-Crafts Self-Condensation of an Analogous Monomer
This protocol is based on the Lewis acid-catalyzed self-condensation of activated benzyl chlorides.
Monomer: this compound
Procedure:
-
The monomer, this compound, is dissolved in an inert solvent (e.g., nitrobenzene or dichloroethane) under a nitrogen atmosphere.
-
A Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or iron(III) chloride (FeCl3), is added to the solution.
-
The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a set period. The progress of the polymerization is monitored by the increase in viscosity.
-
The polymerization is quenched by the addition of a proton source, such as methanol.
-
The resulting polymer is purified by dissolving it in a suitable solvent and precipitating it into a non-solvent, followed by filtration and drying.
Workflow and Pathway Diagrams
References
Electrochemical Characterization of Polymers from 2,6-Bis(chloromethyl)naphthalene: A Comparative Guide
This guide provides a comparative analysis of the electrochemical properties of polymers synthesized from 2,6-bis(chloromethyl)naphthalene and other well-established conducting polymers. The information is intended for researchers, scientists, and drug development professionals working with electroactive polymeric materials.
Polymers derived from this compound are a class of naphthalene-based polymers that have garnered interest for their potential applications in electronic devices due to their conjugated structure.[1] The electrochemical behavior of these polymers is crucial for their performance in applications such as sensors, organic light-emitting diodes (OLEDs), and energy storage.[1][2] This guide compares their electrochemical characteristics with those of common conducting polymers like polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh) and its derivatives.[3][4][5]
Comparative Electrochemical Properties
The electrochemical properties of conducting polymers are critical indicators of their performance. Key parameters include electrical conductivity, redox behavior, and stability. The following table summarizes these properties for polymers derived from this compound and compares them with other common conducting polymers.
| Polymer | Electrical Conductivity (S/cm) | Key Redox Characteristics | Stability |
| Polymers from this compound | Varies with synthesis and doping | Reversible oxidation/reduction peaks | Generally good environmental stability |
| Polyaniline (PANI) | < 10⁻¹⁰ to > 1 (doping dependent)[4] | Multiple reversible redox states; conductivity is pH-dependent, decreasing above pH 4.[3][4] | Oxidized state can be unstable in air.[6] |
| Polypyrrole (PPy) | 10⁻⁸ to 10⁻¹ (doping dependent)[3] | Readily oxidizable monomer; good conductivity under physiological conditions.[4][6] | Good environmental stability and biocompatibility.[3][6] |
| Polythiophene (PTh) & Derivatives (e.g., PEDOT) | Varies widely with derivatives | Lower oxidation potential for some derivatives like 2,2'-bithiophene.[3] | Good thermal and processing stability.[6] |
Note: The properties of polymers from this compound are generalized due to the limited specific data in the provided search results. The values for other polymers are indicative and can vary based on synthesis conditions, dopants, and morphology.
Experimental Protocols
The characterization of these polymers relies on a suite of electrochemical techniques. Below are detailed methodologies for key experiments.
1. Polymer Synthesis (General Approach for Naphthalene-Based Polymers)
-
Monomer Preparation: The synthesis of polymers from this compound typically involves a polycondensation reaction.
-
Polymerization: The monomer is polymerized in a suitable solvent, often with a catalyst, under controlled temperature and atmospheric conditions. The resulting polymer is then purified by precipitation and washing.
2. Electrochemical Characterization
Electrochemical measurements are typically performed in a three-electrode cell containing a working electrode (where the polymer film is deposited), a counter electrode (usually platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).[7]
-
Cyclic Voltammetry (CV):
-
Objective: To study the redox behavior of the polymer.
-
Procedure: A thin film of the polymer is cast onto the working electrode (e.g., glassy carbon or ITO glass). The electrode is immersed in an electrolyte solution. The potential is swept linearly between two set limits, and the resulting current is measured.[8][9] The scan rate can be varied to study the kinetics of the electrochemical processes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the electrical properties of the polymer film and its interface with the electrolyte.
-
Procedure: A small amplitude AC voltage is applied to the system over a range of frequencies. The resulting current and phase shift are measured to determine the impedance.[10][11] This data can be used to model the system's equivalent circuit and determine properties like charge transfer resistance and capacitance.
-
3. Spectroelectrochemistry
-
Objective: To correlate changes in the polymer's optical properties (e.g., UV-Vis absorbance or fluorescence) with its electrochemical state.
-
Procedure: An electrochemical experiment (like CV) is performed while simultaneously recording the optical spectrum of the polymer film.[7][8] This is crucial for understanding electrochromic behavior.
Visualizations
Experimental Workflow for Electrochemical Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in conducting polymers: applications for electrochemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06160C [pubs.rsc.org]
- 5. Investigation on the role of different conductive polymers in supercapacitors based on a zinc sulfide/reduced graphene oxide/conductive polymer ternary composite electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Sensors Based on Organic Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of 2,6-Bis(chloromethyl)naphthalene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. 2,6-Bis(chloromethyl)naphthalene is a key bifunctional building block utilized in the synthesis of various polymers and organic molecules. This guide provides a comparative assessment of its purity against a common alternative, 2,6-bis(bromomethyl)naphthalene, supported by detailed experimental protocols and data analysis.
Alternatives and Impurities
A common alternative to this compound in chemical synthesis is its brominated counterpart, 2,6-bis(bromomethyl)naphthalene. The choice between these two often depends on the desired reactivity, with the bromo- derivative being more reactive but also potentially less stable.
During the synthesis of this compound, several impurities can arise. These primarily include positional isomers such as 1,4-bis(chloromethyl)naphthalene and 1,5-bis(chloromethyl)naphthalene, as well as polymeric resinous by-products formed during the chloromethylation process.[1] Incomplete reaction may also leave traces of the starting material, naphthalene.
Purity Assessment Methodologies
A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods to identify and quantify the main component and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for naphthalene derivatives.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | |||
| Main Peak | 12.5 | 99.2 | 99.2% |
| Impurity 1 (Isomer) | 11.8 | 0.5 | |
| Impurity 2 (By-product) | 14.2 | 0.3 | |
| 2,6-Bis(bromomethyl)naphthalene | |||
| Main Peak | 12.8 | 95.5 | 95.5% |
| Impurity 1 (Isomer) | 12.1 | 2.1 | |
| Impurity 2 (Degradant) | 10.5 | 1.8 | |
| Impurity 3 (By-product) | 14.9 | 0.6 |
Note: The data presented in this table is representative and may vary based on the specific batch and synthesis method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds, providing both separation and structural information for identification of impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound | 15.2 | 224 (M+), 189, 153, 128 | 99.1 |
| Impurity (1,5-isomer) | 14.9 | 224 (M+), 189, 153, 128 | 0.6 |
| Impurity (Monochloro-) | 12.1 | 176 (M+), 141, 128 | 0.3 |
| 2,6-Bis(bromomethyl)naphthalene | 16.5 | 312 (M+), 233, 152, 128 | 95.2 |
| Impurity (1,5-isomer) | 16.2 | 312 (M+), 233, 152, 128 | 2.5 |
| Impurity (Monobromo-) | 13.5 | 220 (M+), 141, 128 | 2.3 |
Note: The data presented in this table is representative and may vary based on the specific batch and synthesis method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Expected Chemical Shifts:
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| This compound | ~7.8 (m, 2H, Ar-H), ~7.6 (s, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.7 (s, 4H, -CH₂Cl) | ~135.8, ~132.9, ~128.8, ~127.5, ~126.9, ~46.3 (-CH₂Cl) |
| 2,6-Bis(bromomethyl)naphthalene | ~7.8 (m, 2H, Ar-H), ~7.6 (s, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.6 (s, 4H, -CH₂Br) | ~135.9, ~133.1, ~128.9, ~127.8, ~127.1, ~33.5 (-CH₂Br) |
Note: The chemical shifts are predicted based on the analysis of similar structures and may vary slightly.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Interrelationship of analytical techniques for purity assessment.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from 2,6-bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of polymers derived from 2,6-bis(chloromethyl)naphthalene, with a focus on poly(2,6-naphthylene vinylene). The performance of this polymer is benchmarked against other high-performance polymers, including polyether ether ketone (PEEK), polyimide (Kapton), and poly(p-phenylene terephthalamide) (PPTA). This analysis is supported by quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), detailed experimental protocols, and visualizations of the synthetic pathways.
Introduction
The naphthalene nucleus, a bicyclic aromatic structure, imparts rigidity and planarity to polymer backbones, which can lead to enhanced thermal stability, mechanical strength, and unique optoelectronic properties. The monomer this compound serves as a valuable building block for the synthesis of various high-performance polymers. This guide focuses on the thermal characteristics of polymers synthesized from this monomer and provides a comparative analysis against established high-performance thermoplastics.
Polymers Derived from this compound
One of the primary polymers synthesized from this compound is poly(2,6-naphthylene vinylene) (PNV). This polymer is typically synthesized via the Gilch polymerization route, a dehydrohalogenation polymerization. Another potential polymer is a poly(arylene ether), which can be formed through Williamson ether synthesis with a suitable bisphenol.
Comparative Thermal Stability
The thermal stability of polymers is a critical factor in determining their application range, particularly in high-temperature environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as the glass transition temperature (Tg).
The following table summarizes the key thermal properties of poly(2,6-naphthylene vinylene) and compares them with prominent high-performance polymers.
| Polymer | Synthesis Route from Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Decomposition Temp. |
| Poly(2,6-naphthylene vinylene) (PNV) | Gilch Polymerization of this compound | Not clearly defined; often decomposes before melting | ~400 °C (under N2) | Carbonizes at ~425°C[1] |
| Polyether Ether Ketone (PEEK) | Nucleophilic Substitution | ~143 °C[2][3] | ~574 °C (under N2)[4] | >580 °C[4] |
| Polyimide (Kapton) | Polycondensation | ~360-400 °C | >500 °C | Decomposes above 500°C |
| Poly(p-phenylene terephthalamide) (PPTA/Kevlar) | Low-temperature Polycondensation | ~360 °C[5] | ~530 °C | Decomposes at ~450°C[6] |
Experimental Protocols
Synthesis of Poly(2,6-naphthylene vinylene) via Gilch Polymerization
The Gilch polymerization is a common method for synthesizing poly(arylene vinylene)s from bis(halomethyl)arenes.
Materials:
-
This compound
-
Potassium tert-butoxide (a strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve this compound in anhydrous THF in a reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically between -80 °C and 0 °C) to control the reaction rate.
-
Slowly add a solution of potassium tert-butoxide in THF to the cooled monomer solution with vigorous stirring.
-
The reaction mixture typically changes color, indicating the formation of the conjugated polymer.
-
After the addition is complete, allow the reaction to proceed for a specified time, which can range from a few hours to overnight, while maintaining the low temperature.
-
The polymerization is then quenched by adding a proton source, such as methanol.
-
The resulting polymer is precipitated, collected by filtration, washed with methanol and water to remove any remaining salts and unreacted monomer, and then dried under vacuum.
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Acquired: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC):
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Analysis Conditions: The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and then a second heating cycle to erase the thermal history of the sample. A typical heating rate is 10-20 °C/min under a nitrogen atmosphere.
-
Data Acquired: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.
Visualizations
Synthesis of Poly(2,6-naphthylene vinylene) via Gilch Polymerization
References
- 1. POLY-p-PHENYLENE TEREPHTHALAMIDE | 24938-64-5 [chemicalbook.com]
- 2. thermtest.com [thermtest.com]
- 3. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 4. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. academicstrive.com [academicstrive.com]
Benchmarking 2,6-Bis(chloromethyl)naphthalene: A Comparative Guide to a Novel Crosslinker
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics and drug development, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions and stabilizing protein complexes. While a variety of commercial crosslinkers are readily available, the exploration of novel reagents with unique properties can offer significant advantages. This guide provides a comprehensive comparison of 2,6-bis(chloromethyl)naphthalene, a naphthalene-based crosslinker, with established commercial alternatives. Due to a lack of direct comparative studies in the existing literature, this guide combines available data with theoretical analysis based on the compound's chemical properties to provide a detailed overview and a framework for its experimental validation.
Introduction to this compound
This compound is a homobifunctional crosslinking agent. Its rigid naphthalene core and reactive chloromethyl groups suggest its potential for specific applications in structural biology and interactome mapping. The benzylic chloride functional groups are known to be more reactive than simple alkyl chlorides, readily undergoing nucleophilic substitution with various functional groups found in proteins.
Comparative Analysis of Crosslinker Properties
A direct experimental comparison of this compound with commonly used commercial crosslinkers is not yet available in the scientific literature. However, based on its structure and the known reactivity of its functional groups, we can infer its properties and benchmark them against established reagents like Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3).
| Property | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Glutaraldehyde |
| Reactive Group | Chloromethyl (alkylating) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Aldehyde |
| Target Residues | Cysteine (Thiol), Lysine (Amine), Histidine (Imidazole), Aspartate/Glutamate (Carboxyl) - Inferred | Primary Amines (Lysine) | Primary Amines (Lysine) | Primary Amines (Lysine) |
| Spacer Arm Length | ~10.3 Å (estimated) | 11.4 Å | 11.4 Å | 7.5 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Solubility | Low in aqueous buffers (inferred from LogP) | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble | Water-soluble |
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |
| Reaction pH | Neutral to slightly alkaline (inferred) | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 8.0 |
Note: Properties for this compound are largely inferred from its chemical structure and the known reactivity of benzylic chlorides. Experimental validation is required.
Proposed Experimental Protocol for Comparative Analysis
To empirically benchmark this compound against a commercial crosslinker such as DSS, the following detailed protocol is proposed.
Objective: To compare the crosslinking efficiency and specificity of this compound and DSS on a model protein or protein complex.
Materials:
-
This compound
-
Disuccinimidyl suberate (DSS)
-
Model protein (e.g., Bovine Serum Albumin - BSA, or a known protein dimer)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Organic Solvent (for this compound stock): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
SDS-PAGE materials (gels, running buffer, loading dye, protein standards)
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer for protein identification
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 25 mM stock solution of DSS in DMSO.
-
-
Protein Preparation:
-
Prepare a 1 mg/mL solution of the model protein in the Reaction Buffer.
-
-
Crosslinking Reaction:
-
Set up a series of reactions in microcentrifuge tubes, each with a final volume of 50 µL.
-
To each tube, add the protein solution.
-
Add varying final concentrations of the crosslinker (e.g., 0.1, 0.5, 1, 2, 5 mM for this compound and 25, 50, 100, 200, 500 µM for DSS). A no-crosslinker control should also be included.
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading dye to each reaction and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analyze the formation of higher molecular weight bands, indicative of crosslinked products.
-
-
Analysis by Mass Spectrometry (for protein interaction studies):
-
Excise the crosslinked protein bands from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and the specific crosslinked residues.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the proposed application of this compound, the following diagrams illustrate its reaction mechanism and a typical experimental workflow.
Caption: Reaction of this compound with protein functional groups.
Caption: Proposed workflow for comparing crosslinker performance.
Conclusion and Future Directions
This compound presents itself as a potentially valuable tool for chemical biology and proteomics research. Its rigid structure and reactive benzylic chloride groups suggest it may offer unique advantages in specific crosslinking applications. However, the lack of direct comparative data with established commercial crosslinkers necessitates further experimental investigation. The proposed experimental protocol provides a clear roadmap for researchers to benchmark its performance and unlock its full potential. Future studies should focus on determining its precise reactivity with different amino acid residues, optimizing reaction conditions, and evaluating its efficacy in in-vivo crosslinking experiments. Such research will be crucial in establishing this compound as a standard reagent in the protein scientist's toolbox.
A Comparative Guide to the Fluorescence Quantum Yield of 2,6-Disubstituted Naphthalene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of materials derived from 2,6-disubstituted naphthalenes. While direct quantum yield data for materials synthesized from 2,6-bis(chloromethyl)naphthalene remains elusive in readily available literature, this document leverages data from structurally similar and widely used 2,6-naphthalene derivatives to offer a valuable performance comparison. The focus is on providing objective experimental data and detailed methodologies to aid in the selection of appropriate fluorescent probes for research and development.
Performance Comparison of 2,6-Disubstituted Naphthalene-Based Fluorophores
The following table summarizes the fluorescence quantum yield (Φ) of several well-characterized 2,6-disubstituted naphthalene derivatives, which serve as relevant benchmarks for understanding the potential performance of materials derived from this compound. The selection includes probes known for their sensitivity to the local environment, making them valuable tools in cellular and biomolecular studies.
| Compound Name | Structure | Solvent | Quantum Yield (Φ) | Reference |
| PRODAN | 6-propionyl-2-(dimethylamino)naphthalene | Ethanol | 0.95 | [1] |
| Cyclohexane | 0.03 | [1] | ||
| LAURDAN | 6-lauroyl-2-(dimethylamino)naphthalene | Various Solvents | Varies significantly with solvent polarity | [2] |
| M-laurdan | 6-dodecanoyl-2-(methylamino)naphthalene | Various Solvents | Generally high, less sensitive to protic solvents than C-laurdan | [2] |
| MoC-laurdan | 6-dodecanoyl-2-[N-methyl-N-(methoxycarbonyl)amino]naphthalene | Various Solvents | Stable quantum yield across a range of solvent polarities | [2] |
| C-laurdan | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | Various Solvents | Quantum yield decreases significantly in protic and polar aprotic solvents | [2][3] |
| - | 0.43 | [3] |
Note: The quantum yield of many naphthalene derivatives is highly dependent on the solvent polarity. This property is often exploited for sensing applications.
Experimental Protocols
Accurate determination of fluorescence quantum yield is critical for comparing the performance of different fluorophores. Two primary methods are employed: the absolute method and the relative method.
Absolute Fluorescence Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons and typically requires an integrating sphere.
Experimental Workflow:
Figure 1: Workflow for absolute fluorescence quantum yield measurement.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the test compound in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects. Prepare a blank sample containing only the solvent.
-
Instrumentation: Use a fluorescence spectrometer equipped with an integrating sphere.
-
Measurement:
-
Record the spectrum of the excitation light scattered by the empty sphere.
-
Record the spectrum of the excitation light scattered by the blank sample within the sphere.
-
Record the spectrum of the scattered excitation light and the fluorescence emission of the sample within the sphere.
-
-
Data Analysis: The fluorescence quantum yield (Φ) is calculated by the ratio of the integrated fluorescence intensity to the integrated absorbed light intensity, after correcting for the instrument's spectral response.
Relative Fluorescence Quantum Yield Measurement
This method compares the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.
Experimental Workflow:
Figure 2: Workflow for relative fluorescence quantum yield measurement.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of solutions of both the test compound and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradients (slopes) of these plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.
-
Application in Live Cell Imaging: Monitoring Enzyme Activity
Naphthalene-based fluorescent probes are increasingly used in live-cell imaging to monitor dynamic cellular processes, including enzyme activity. For example, a fluorogenic probe can be designed to be non-fluorescent until it is acted upon by a specific enzyme, leading to a "turn-on" fluorescence signal that can be quantified.
Signaling Pathway and Detection Mechanism:
Figure 3: Generalized pathway for an enzyme-activated fluorescent probe.
This schematic illustrates a common strategy where a naphthalene-based probe is designed to be a substrate for a specific enzyme. Upon enzymatic conversion, a structural change occurs that liberates the fluorophore, leading to a detectable fluorescence signal. This approach has been successfully used for imaging the activity of enzymes like aldehyde dehydrogenase 2 (ALDH2) in living cells and even in intact mouse brains.[4]
Conclusion
While specific quantum yield data for derivatives of this compound are not yet widely reported, the established fluorescence properties of other 2,6-disubstituted naphthalenes such as PRODAN and LAURDAN derivatives provide a strong basis for comparison. The high reactivity of the chloromethyl groups in this compound makes it a versatile precursor for a wide array of novel fluorescent materials. Researchers developing new probes from this starting material can utilize the detailed experimental protocols provided herein to accurately characterize their fluorescence quantum yields and compare their performance against established benchmarks. The application of such probes in live-cell imaging, particularly for monitoring enzyme activity, represents a promising avenue for future research and drug development.
References
Safety Operating Guide
Proper Disposal of 2,6-Bis(chloromethyl)naphthalene: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,6-Bis(chloromethyl)naphthalene based on available safety data for analogous compounds and general principles for handling halogenated hydrocarbons. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, as a halogenated aromatic hydrocarbon, requires specific handling and disposal procedures due to its potential hazards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its likely hazards based on data from similar chlorinated naphthalene compounds. These compounds are typically corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion can also be harmful.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[3] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is incineration by a licensed hazardous waste disposal company.[4][5] Landfilling is generally not a suitable option for halogenated organic compounds.
1. Waste Identification and Classification:
-
This compound must be classified as a hazardous waste.[1]
-
Specifically, it falls under the category of halogenated organic waste .
2. Waste Segregation:
-
It is critical to collect and store halogenated organic waste separately from all other waste streams.
-
Do NOT mix with non-halogenated organic solvents, aqueous waste (acids and bases), or solid non-hazardous waste.[6] Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[6]
3. Waste Collection and Labeling:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a compatible material (e.g., polyethylene).
-
The label must clearly state "Hazardous Waste " and identify the contents, including the full chemical name: This compound .
-
Indicate the associated hazards (e.g., Corrosive, Toxic).
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[6]
-
The storage area should be cool, dry, and well-ventilated.[3]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste stream.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small spills, if you are trained and have the appropriate PPE and spill kit:
Quantitative Data Summary
| Property | Value / Information | Reference Compounds |
| UN Number | UN3261 | 2-(Chloromethyl)naphthalene |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | 2-(Chloromethyl)naphthalene |
| Hazard Class | 8 (Corrosive) | 2-(Chloromethyl)naphthalene |
| Packing Group | II | 2-(Chloromethyl)naphthalene |
| Primary Disposal Method | Incineration at a licensed chemical destruction plant with flue gas scrubbing. | General for halogenated hydrocarbons,[5] |
| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, amines, metals. | 1-(chloromethyl)-naphthalene |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2,6-Bis(chloromethyl)naphthalene (CAS No: 93036-77-2). Given the limited specific safety data for this compound, this guidance is based on information for closely related and structurally similar chemicals, such as 1- and 2-(chloromethyl)naphthalene. A thorough risk assessment should be conducted by the user before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2] It is also suspected of causing cancer.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or face shield. | To prevent eye contact which can cause serious damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact, which can cause burns and absorption of the chemical.[1][3] |
| Skin and Body Protection | Flame-retardant antistatic protective clothing, such as a lab coat or coveralls. | To protect against splashes and skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates, especially if dust can be generated or if working outside a fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[3][4] |
Operational Plan: Safe Handling Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[1]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a properly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the rinsed labware as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated, sealed bag for hazardous waste disposal. |
Emergency Response Plan
In case of accidental exposure, immediate action is critical.
Caption: A diagram outlining the immediate steps to take in case of accidental exposure to this compound.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Minor Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.
This information is intended to be a guide and should be supplemented with a comprehensive, site-specific risk assessment and standard operating procedures. Always refer to the most current Safety Data Sheet available for any chemical before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
